molecular formula C6H5N3S B1330656 2-Aminothiazolo[5,4-b]pyridine CAS No. 31784-70-0

2-Aminothiazolo[5,4-b]pyridine

Cat. No.: B1330656
CAS No.: 31784-70-0
M. Wt: 151.19 g/mol
InChI Key: OGWPHTRWLWDCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiazolo[5,4-b]pyridine is a fused heterobicyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key precursor for developing potent and selective kinase inhibitors . Recent studies have identified derivatives based on this core structure as potent inhibitors of c-KIT, a receptor tyrosine kinase that is a validated therapeutic target for gastrointestinal stromal tumors (GIST) . Notably, these inhibitors have shown promising activity against the c-KIT V560G/D816V double mutant, which is resistant to existing therapies like imatinib, highlighting their potential for overcoming drug resistance in cancer research . The thiazolo[5,4-b]pyridine scaffold is recognized for its versatility, enabling functionalization at multiple positions to target the ATP-binding site of various kinases . Beyond oncology, the 2-aminothiazole moiety is a privileged structure found in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . This product is intended for research purposes as a building block in organic synthesis and for the biological evaluation of new therapeutic agents. FOR RESEARCH USE ONLY. Not for use in humans, diagnostics, or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWPHTRWLWDCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343763
Record name 2-Aminothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31784-70-0
Record name 2-Aminothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminothiazolo[5,4-b]pyridine, a heterocyclic amine, is a significant scaffold in medicinal chemistry. This document provides a detailed overview of its chemical properties, synthesis, potential biological activities, and safety considerations. The information is intended to support research and development efforts involving this compound and its derivatives. The 2-aminothiazole core structure is a cornerstone in the synthesis of numerous compounds with a broad spectrum of pharmacological applications, including but not limited to anticancer, antibacterial, and anti-inflammatory agents.[1]

Chemical and Physical Properties

This compound is a stable chemical compound with the CAS number 31784-70-0.[2] It is recognized as a valuable research chemical. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 31784-70-0[2]
Molecular Formula C₆H₅N₃S[2]
Molecular Weight 151.19 g/mol [2]
IUPAC Name [3][4]thiazolo[5,4-b]pyridin-2-amine
Synonyms 2-thiazolo[5,4-b]pyridinamine
Boiling Point 328.9 °C at 760 mmHg
Density 1.485 g/cm³

Synthesis

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a common approach for the formation of the 2-aminothiazole ring system.[5] A general mechanism for the formation of the this compound core is depicted in the workflow below. This typically involves the reaction of a halo-substituted pyridine derivative with a source of thiourea.

Experimental Workflow: General Synthesis

G General Synthesis of this compound A 2-amino-3-halopyridine C Reaction Vessel (Solvent, Heat/Microwave) A->C B Thiourea B->C D Cyclization C->D Intermediate Formation E This compound D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (e.g., NMR, IR, Mass Spec) F->G

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Method for Analogous Compounds)

The following is a generalized protocol for the synthesis of 2-aminothiazole derivatives, which can be adapted for this compound. This method is based on procedures reported for the synthesis of similar compounds.[6]

Materials:

  • 2-amino-3-halopyridine (starting material)

  • Thiourea

  • Ethanol (or a suitable green solvent like sabinene)[4][7]

  • Hydrochloric acid (catalytic amount) or other suitable catalyst

  • Sodium bicarbonate or other base for workup

Procedure:

  • To a solution of 2-amino-3-halopyridine (1 equivalent) in ethanol, add thiourea (1-1.2 equivalents).

  • Add a catalytic amount of hydrochloric acid.

  • The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified time, monitored by Thin Layer Chromatography (TLC).[4][7]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

  • The structure of the final product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.[8]

Biological Activities and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1]

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound is not yet fully elucidated, derivatives of this compound have been investigated as inhibitors of Phosphodiesterase-5 (PDE5).[9] PDE5 is a key enzyme in the cGMP signaling pathway. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation.

G Potential PDE5 Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 Phosphodiesterase-5 cGMP->PDE5 Protein_Kinase_G Protein Kinase G cGMP->Protein_Kinase_G 5'-GMP 5'-GMP PDE5->5'-GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation Protein_Kinase_G->Smooth_Muscle_Relaxation Compound This compound Derivative Compound->PDE5 Inhibition

Caption: A diagram illustrating the potential mechanism of action via PDE5 inhibition.

Summary of Biological Activities of 2-Aminothiazole Derivatives
Biological ActivityDescription
Antimycobacterial Derivatives have been synthesized and tested for in vitro activity against Mycobacterium tuberculosis.[10]
Antiplasmodial Certain 2-aminothiazole scaffolds have shown activity against Plasmodium falciparum.[10]
Antiprion Some 2-aminothiazole analogs have been investigated for their potential in treating prion diseases.[11]
General Antimicrobial The 2-aminothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.
Anticancer Various derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[6]

Safety and Handling

Potential Hazards

The following table summarizes the potential hazards based on data for structurally related compounds.

HazardDescriptionReference
Acute Toxicity (Oral) Toxic if swallowed.[12]
Acute Toxicity (Dermal) Harmful in contact with skin.[12]
Skin Irritation/Corrosion May cause skin irritation or severe burns.[12]
Eye Irritation Causes serious eye irritation or damage.[12][13][14]
Respiratory Irritation May cause respiratory irritation.[12]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[12]
Recommended Handling Procedures
  • Use in a well-ventilated area or with local exhaust ventilation.[12][14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wash hands thoroughly after handling.[12][14]

  • Store in a tightly closed container in a cool, dry place.[12]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

  • If on Skin: Remove contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][14]

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block for the development of novel therapeutic agents. Its 2-aminothiazole core is associated with a diverse range of biological activities. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action is warranted to fully explore the therapeutic potential of this chemical scaffold. Proper safety precautions are essential when handling this and related compounds.

References

2-Aminothiazolo[5,4-b]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Aminothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's chemical identity, physicochemical properties, a representative synthetic protocol, and its role within a key biological signaling pathway.

Chemical Structure and IUPAC Name

This compound is a fused heterocyclic system where a thiazole ring is annulated to a pyridine ring. The amine substituent is located at the 2-position of the thiazole moiety.

IUPAC Name: [1][2]thiazolo[5,4-b]pyridin-2-amine

CAS Number: 31784-70-0

Molecular Formula: C₆H₅N₃S

Caption: Chemical structure of[1][2]thiazolo[5,4-b]pyridin-2-amine.

Physicochemical Properties

Quantitative data for this specific molecule is limited in publicly available literature. The table below summarizes core identifiers and predicted properties. For context, experimental data for the related, unsubstituted thiazolo[4,5-b]pyridine scaffold shows a LogP of 2.28 and water solubility of 49 mg/L.[3]

PropertyValueSource
Molecular Formula C₆H₅N₃S[4]
Molecular Weight 151.19 g/mol [4]
CAS Number 31784-70-0[4]
Predicted LogP 1.1PubChem (CID 349635)
Predicted TPSA 81.9 ŲPubChem (CID 349635)
Predicted H-Bond Donors 1PubChem (CID 349635)
Predicted H-Bond Acceptors 4PubChem (CID 349635)

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

General Synthesis via Cyclization

The synthesis of the this compound scaffold can be achieved via a one-step cyclization reaction.[5] The following protocol is a representative method based on the reaction between a substituted aminopyridine and thiourea.

Reaction Scheme: 3-amino-2-chloropyridine reacts with thiourea, followed by an intramolecular cyclization and elimination to yield the target compound.

Materials:

  • 3-Amino-2-chloropyridine

  • Thiourea

  • Solvent (e.g., Sabinene, DMF, or Ethanol)[5]

  • Base (optional, for scavenging HCl)

Procedure:

  • In a sealed reaction vessel, dissolve 3-amino-2-chloropyridine (1.0 eq) in the chosen solvent (e.g., Sabinene).[5]

  • Add thiourea (1.0 to 1.2 eq) to the solution.

  • Heat the reaction mixture. Optimal conditions may vary, but heating at temperatures around 130 °C for several hours (e.g., 2-4 hours) has been shown to be effective for similar syntheses, particularly under microwave irradiation.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is often less soluble than the reactants and may precipitate from the solution upon formation.[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethyl acetate or ethanol) to remove any unreacted starting materials and impurities.[5]

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system if required.

Mechanism Workflow: The reaction proceeds through the formation of a thiourea intermediate, where the amino group of the pyridine attacks the thiourea. The tautomeric thiol form then displaces the chlorine atom in an intramolecular nucleophilic substitution to form the fused thiazole ring.[5]

synthesis_workflow start Start Materials: 3-Amino-2-chloropyridine + Thiourea dissolve Dissolve in Sabinene Solvent start->dissolve react Heat Reaction (e.g., 130°C, Microwave) dissolve->react intermediate Intermediate Formation (Thiourea Adduct) react->intermediate cyclize Intramolecular Cyclization (Thiol displaces Cl⁻) intermediate->cyclize cool Cool Mixture cyclize->cool filter Filter Precipitate cool->filter wash Wash Solid (e.g., Ethyl Acetate) filter->wash product Final Product: [1,3]thiazolo[5,4-b]pyridin-2-amine wash->product

Caption: General workflow for the synthesis of the target compound.

Biological Signaling Pathway: PDE5 Inhibition

Derivatives of 2-aminothiazole are recognized for their wide range of biological activities. Notably, aminothiazole scaffolds fused with pyridine analogs have been designed and investigated as potent inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating cellular levels of cyclic guanosine monophosphate (cGMP).

The signaling pathway is initiated by nitric oxide (NO), which stimulates guanylate cyclase (GC) to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade that results in smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its degradation into GMP by the PDE5 enzyme. As a PDE5 inhibitor, this compound or its derivatives would block this degradation, thereby prolonging the vasodilatory effects of cGMP.

Caption: Role of this compound as a PDE5 inhibitor.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminothiazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Its structural features, including the presence of multiple nitrogen atoms and an aromatic system, govern its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior.[1][2] This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its study.

Core Physicochemical Properties

The intrinsic properties of a molecule are critical for predicting its behavior in biological systems.[3] The key physicochemical data for this compound are summarized below. While experimental data for the parent compound is sparse, information has been compiled from available data on the core scaffold and related derivatives.

PropertyValueSource / Comment
Molecular Formula C₆H₅N₃S[4]
Molecular Weight 151.19 g/mol [4]
CAS Number 31784-70-0[4][5]
Appearance Likely a solid, possibly crystalline, at room temperature.Inferred from related compounds like 2-aminothiazole, which appears as light yellow crystals.[6]
Melting Point Not experimentally determined for the parent compound.Derivatives exhibit high melting points (e.g., 180-210 °C), suggesting a high melting point for the parent compound as well.[7]
Boiling Point Not available.Expected to decompose at high temperatures before boiling.
Solubility No specific data available.The related 2-aminothiazole is soluble in water, alcohols, and ether.[6] However, some aminothiazole derivatives have reported solubility issues.[8] Likely soluble in polar organic solvents.
pKa Not experimentally determined.The molecule possesses multiple basic centers (amino group, pyridine nitrogen). pKa values are crucial for understanding ionization at physiological pH.[3]
logP (Octanol/Water) Not experimentally determined.The core scaffold, Thiazolo[5,4-b]pyridine, has a computed XLogP3 of 1.6.[9] The addition of the polar amino group is expected to lower this value, increasing hydrophilicity.

Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for drug development.[10] Standard methodologies for key parameters are outlined below.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient of a compound between octanol and water.[11]

Principle: The method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).[12] The ratio of the compound's concentration in the two phases defines the partition coefficient.

Methodology:

  • Preparation: A solution of this compound is prepared in the phase in which it is more soluble (e.g., n-octanol). The n-octanol and aqueous buffer are pre-saturated with each other by mixing and allowing them to separate overnight.

  • Partitioning: A known volume of the compound solution is added to a flask containing a known volume of the second, immiscible phase.

  • Equilibration: The flask is sealed and agitated (shaken) at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • logP (for the neutral species): logP = log([Compound]octanol / [Compound]water)

    • logD (at a specific pH): logD = log([Compound]octanol / [Compound]total_aqueous)

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state and solubility at different pH values.[3] Potentiometric titration is a common and accurate method for its determination.[12]

Principle: This method involves titrating a solution of the compound with a standardized acid or base. The pKa is determined by monitoring the solution's pH as a function of the volume of titrant added. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of hydrochloric acid (to titrate a base) or sodium hydroxide (to titrate an acid) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point. Specialized software is often used to refine the pKa calculation from the titration data.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of key physicochemical properties of a drug candidate like this compound.

G cluster_prep Compound Preparation cluster_exp Physicochemical Experiments cluster_analysis Data Analysis & Modeling Prep Synthesize & Purify This compound QC Quality Control (NMR, MS, Purity >95%) Prep->QC Sol Solubility Assay (e.g., Shake-Plate) QC->Sol Lip Lipophilicity Assay (Shake-Flask logP/logD) QC->Lip pKa pKa Determination (Potentiometric Titration) QC->pKa Analysis Analyze Data & Calculate Parameters Sol->Analysis Lip->Analysis pKa->Analysis Modeling Develop Structure-Property Relationship (SPR) Models Analysis->Modeling DrugDev Inform Drug Development (ADMET Prediction) Modeling->DrugDev

Caption: Workflow for physicochemical characterization of a novel chemical entity.

General Synthesis Logic for Thiazolo[5,4-b]pyridine Derivatives

This diagram outlines the logical steps involved in the synthesis of functionalized thiazolo[5,4-b]pyridine derivatives, a process crucial for creating analogs for structure-activity relationship (SAR) studies.[2]

G Start Substituted Pyridine Precursor Step1 Thiazole Ring Formation Start->Step1 Intermediate1 Core Scaffold: Thiazolo[5,4-b]pyridine Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki) Intermediate1->Step2 Intermediate2 Functionalized Scaffold Step2->Intermediate2 Step3 Final Modification (Amide/Urea Formation) Intermediate2->Step3 Final Target Biologically Active Derivatives Step3->Final G cluster_normal Normal Enzyme Function cluster_inhibited Competitive Inhibition Enzyme1 Enzyme Product Product Enzyme1->Product Catalysis Substrate Substrate Substrate->Enzyme1 Binds to Active Site Enzyme2 Enzyme NoProduct No Reaction Enzyme2->NoProduct Prevents Binding Inhibitor Inhibitor (e.g., Thiazolopyridine) Inhibitor->Enzyme2 Blocks Active Site Substrate2 Substrate

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Aminothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of 2-aminothiazolo[5,4-b]pyridine and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, primarily centered around the inhibition of key enzymes involved in cellular signaling and metabolism. This guide summarizes the core mechanisms, presents quantitative data, details experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary mechanism of action for the majority of biologically active this compound derivatives is the inhibition of various protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The thiazolo[5,4-b]pyridine scaffold serves as a versatile pharmacophore that can be decorated with various substituents to achieve potency and selectivity against different kinase targets.

Key kinase families targeted by these derivatives include:

  • Phosphoinositide 3-Kinases (PI3Ks): Several this compound derivatives have been identified as potent inhibitors of PI3K isoforms (α, β, γ, and δ).[1] By blocking the activity of PI3K, these compounds disrupt the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. This makes them promising candidates for cancer therapy.

  • Src Family Kinases: The 2-aminothiazole scaffold, a core component of the broader class to which this compound belongs, is a known template for pan-Src kinase inhibitors.[2] These kinases are involved in various cellular processes, including cell adhesion, growth, and differentiation. Their inhibition can impact tumor growth and metastasis.

  • Aurora Kinases: Derivatives of 2-aminothiazole have been investigated as inhibitors of Aurora kinases (A and B), which are essential for mitotic progression.[3] Inhibition of these kinases leads to defects in cell division, ultimately triggering apoptosis in rapidly dividing cancer cells.

  • c-KIT: Novel thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase.[4] Mutations leading to constitutive activation of c-KIT are drivers in various cancers, such as gastrointestinal stromal tumors (GIST). These inhibitors can overcome resistance to existing therapies like imatinib.[4]

Beyond kinase inhibition, certain derivatives have shown activity against other important enzyme classes:

  • Phosphodiesterase-5 (PDE5): Some 2-aminothiazole analogs function as PDE5 inhibitors.[5][6][7] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Its inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.

  • Metabolic Enzymes: Research has also demonstrated the inhibitory effects of 2-aminothiazole derivatives on metabolic enzymes such as carbonic anhydrase (isoforms I and II) and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[8]

Quantitative Data Summary

The inhibitory potency of various this compound and related 2-aminothiazole derivatives against their respective targets has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values.

Compound ClassTarget EnzymeDerivative/CompoundIC50 / Ki ValueCell Line / Assay ConditionsReference
Thiazolo[5,4-b]pyridinesPI3KαCompound 19aIC50: 3.4 nMEnzymatic Assay[1]
PI3KβCompound 19aIC50: >34 nM (approx. 10-fold higher than α, γ, δ)Enzymatic Assay[1]
PI3KγCompound 19aIC50: 1.8 nMEnzymatic Assay[1]
PI3KδCompound 19aIC50: 2.5 nMEnzymatic Assay[1]
Thiazolo[5,4-b]pyridinesc-KIT (V560G/D816V)Compound 6rIC50: 4.77 µMRadiometric Biochemical Kinase Assay[4]
2-AminothiazolesSrc Family KinasesDasatinib (BMS-354825)Subnanomolar to nanomolarBiochemical and Cellular Assays[2]
2-AminothiazolesCarbonic Anhydrase I2-amino-4-(4-chlorophenyl)thiazoleKi: 0.008 ± 0.001 µMIn vitro enzyme inhibition assay[8]
Carbonic Anhydrase II2-amino-4-(4-bromophenyl)thiazoleKi: 0.124 ± 0.017 µMIn vitro enzyme inhibition assay[8]
Acetylcholinesterase2-amino-4-(4-bromophenyl)thiazoleKi: 0.129 ± 0.030 µMIn vitro enzyme inhibition assay[8]
Butyrylcholinesterase2-amino-4-(4-bromophenyl)thiazoleKi: 0.083 ± 0.041 µMIn vitro enzyme inhibition assay[8]
2-AminothiazolesPDE5Compound 5100% inhibition at 104 nMIn vivo assay[5][7]
Compound 10a100% inhibition at 104 nMIn vivo assay[5][7]
Compound 11b100% inhibition at 104 nMIn vivo assay[5][7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation Ligand Growth Factor Ligand->RTK Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Derivative This compound Derivative Derivative->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) MTT_Assay Cell Viability Assay (MTT) Kinase_Assay->MTT_Assay Identified Hits Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-Akt, total Akt) MTT_Assay->Western_Blot Confirm On-Target Effect Xenograft Tumor Xenograft Model (e.g., in nude mice) Western_Blot->Xenograft Promising Candidate Treatment Compound Administration (e.g., oral gavage) Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Immunohistochemistry Monitoring->Endpoint

Caption: General Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the study of this compound derivatives.

Biochemical Kinase Inhibition Assay (Example: PI3K ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Purified recombinant PI3K enzyme (isoform-specific).

    • Lipid substrate (e.g., PIP2).

    • ATP.

    • Test compound (this compound derivative) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Protocol:

    • Prepare the kinase reaction buffer containing the lipid substrate.

    • Add 1 µL of the test compound at various concentrations or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2 µL of the PI3K enzyme diluted in the reaction buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7, HCT-116).

    • Complete cell culture medium.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well flat-bottom plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins downstream of PI3K, such as Akt, to confirm the on-target effect of the inhibitor in a cellular context.

  • Reagents and Materials:

    • Treated cell lysates.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Materials and Methods:

    • Immunocompromised mice (e.g., nude or NOD/SCID).

    • Human cancer cells.

    • Matrigel (optional).

    • Test compound formulated for administration.

    • Calipers for tumor measurement.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined schedule and route (e.g., daily oral gavage).

    • Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

This compound and its derivatives represent a promising class of compounds with a multifaceted mechanism of action, primarily centered on the inhibition of key protein kinases involved in oncogenic signaling pathways. Their ability to be chemically modified allows for the fine-tuning of their potency and selectivity, making them attractive candidates for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel small molecule inhibitors.

References

Spectroscopic Characterization of 2-Aminothiazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the spectroscopic analysis of 2-Aminothiazolo[5,4-b]pyridine. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on detailing the experimental protocols necessary for researchers to obtain and analyze the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The provided frameworks and workflows are intended to serve as a foundational resource for the characterization of this compound and its analogues in a research and development setting.

Spectroscopic Data Summary

It is important to note that specific, publicly available quantitative spectroscopic data for this compound was not found in a comprehensive search of scientific databases. The following tables are provided as a template for researchers to populate upon experimental data acquisition.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Table 4: Mass Spectrometry Data for this compound

m/zFragmentation Assignment
Data not available

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for this compound are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -NH₂).

  • Ensure the solution is clear and free of particulate matter.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the prepared sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR.

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source).

Sample Preparation:

  • For EI-MS, a direct insertion probe may be used for a solid sample.

  • For ESI-MS, prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over an appropriate m/z range. For this compound, the expected molecular ion [M]⁺ or [M+H]⁺ would be around m/z 151.19.

  • High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Formula data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A Technical Guide to the Biological Activity Screening of Novel 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties to develop potent and selective therapeutic agents.[2][5]

This technical guide provides a comprehensive overview of the methodologies used to screen novel 2-aminothiazole derivatives for various biological activities, with a focus on anticancer, antimicrobial, and other enzyme-inhibitory applications. It includes detailed experimental protocols, quantitative data from selected studies, and visual workflows to aid in the design and execution of screening campaigns.

Anticancer Activity Screening

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines.[1][3] These compounds often exert their effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, or inhibiting key cellular machinery like microtubules.[1][5]

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data from various studies are summarized below.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 73b H1299 (Lung Cancer)4.89 µM
Compound 73b SHG-44 (Glioma)4.03 µM
Phenylamide Derivative 21 K562 (Leukemia)16.3 µM
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)

Table 1: In Vitro Cytotoxicity (IC50) of selected 2-aminothiazole derivatives against various cancer cell lines.[1][3][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • 2-Aminothiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (a known anticancer drug).[2][11]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight (Cell Attachment) start->incubate1 treat Treat Cells with 2-Aminothiazole Derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability vs. Control read->calculate end Determine IC50 Value calculate->end Apoptosis_Pathway Apoptosis Induction Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mitochondria Mitochondrial Membrane Permeabilization bcl2->mitochondria Inhibits bax->mitochondria Promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Tubulin_Assay_Workflow Tubulin Polymerization Assay Workflow reconstitute Reconstitute Lyophilized Tubulin on Ice setup Prepare Reaction Mix in 96-well Plate (on ice): Tubulin + GTP + Reporter Dye + Test Compound reconstitute->setup incubate Transfer Plate to Reader Pre-warmed to 37°C setup->incubate measure Monitor Fluorescence Intensity vs. Time incubate->measure plot Plot Fluorescence vs. Time Curves measure->plot analyze Analyze Polymerization Rate and Max Polymer Mass plot->analyze end Determine IC50 for Inhibition analyze->end MIC_Workflow Antimicrobial Screening Workflow (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Serial Dilutions of Test Compounds in 96-well Plate add_inoculum Inoculate All Wells (except sterility control) start->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read Visually Inspect for Microbial Growth (Turbidity) incubate->read end Determine MIC Value read->end Enzyme_Inhibition_Workflow General Enzyme Inhibition Assay Workflow start Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound preincubate Pre-incubate Enzyme with Test Compound or Vehicle Control start->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate monitor Monitor Reaction Progress (e.g., change in absorbance/ fluorescence over time) initiate->monitor calculate Calculate Initial Reaction Velocities monitor->calculate end Determine % Inhibition and IC50 Value calculate->end

References

The 2-Aminothiazolo[5,4-b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Within this landscape, certain molecular frameworks, known as "privileged structures," have emerged as exceptionally fruitful starting points for drug design. These scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile platform for the development of a diverse range of therapeutics. The 2-aminothiazolo[5,4-b]pyridine core is a prime example of such a privileged structure, demonstrating significant potential across various therapeutic areas, particularly in oncology and immunology. This technical guide provides a comprehensive overview of this important scaffold, including its synthesis, therapeutic applications as a kinase inhibitor, detailed experimental protocols, and the underlying signaling pathways.

The Privileged Nature of the this compound Scaffold

The this compound system is a fused heterocyclic structure that combines the key features of a 2-aminothiazole and a pyridine ring. This unique arrangement offers several advantages in drug design:

  • Hydrogen Bonding Capabilities: The 2-amino group and the nitrogen atoms within the pyridine and thiazole rings act as crucial hydrogen bond donors and acceptors. This allows for specific and strong interactions with the hinge region of kinase ATP-binding pockets, a common feature of many kinase inhibitors.

  • Structural Rigidity and Planarity: The fused ring system provides a rigid and relatively planar backbone, which can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.

  • Vectors for Substitution: The core structure presents multiple positions (e.g., C5, C6, C7, and the exocyclic amino group) that can be readily functionalized. This allows for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

These features have enabled the development of potent inhibitors targeting a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

General Synthetic Strategies

The construction of the this compound core typically begins with a suitably substituted aminopyridine. A common and effective method involves the reaction of a 2-halo-3-aminopyridine derivative with a thiocyanate salt, followed by cyclization.

The following diagram illustrates a general workflow for the synthesis of functionalized this compound derivatives.

G A 2-Halo-3-aminopyridine Starting Material B Reaction with Potassium Thiocyanate A->B Step 1 C This compound Core Formation B->C Cyclization D Protection of Amino Group (e.g., Boc) C->D E Protected Core D->E F Functionalization Reaction (e.g., Suzuki Coupling) E->F Step 2 G Functionalized Intermediate F->G H Deprotection G->H Step 3 I Final Amine Intermediate H->I J Final Derivatization (e.g., Amide Coupling) I->J Step 4 K Target Compound Library J->K

General synthetic workflow for this compound derivatives.

Therapeutic Applications as Kinase Inhibitors

The this compound scaffold has been successfully employed to develop inhibitors for a variety of protein kinases implicated in cancer and other diseases. The nitrogen at position 4 of the scaffold often acts as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group can form hydrogen bonds with the hinge region of ITK.[1] Furthermore, functionalization at the 5- and 6-positions has been explored to target the ATP-binding sites of kinases like c-KIT, BCR-ABL, RAF, and VEGFR2.[1]

c-KIT Inhibition

The c-KIT receptor tyrosine kinase is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST). Mutations in c-KIT can lead to its constitutive activation and resistance to standard therapies like imatinib. Novel inhibitors are therefore of great interest.

The binding of Stem Cell Factor (SCF) to the c-KIT receptor induces dimerization and autophosphorylation, activating multiple downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS Activates STAT STAT cKIT->STAT Activates SCF SCF Ligand SCF->cKIT Binds AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->cKIT Inhibits

Simplified c-KIT signaling pathway and the inhibitory action of the scaffold.

Derivatives of the this compound core have shown potent activity against both wild-type and imatinib-resistant c-KIT mutants.

Compound IDR1 GroupR2 Groupc-KIT IC50 (µM)GIST-T1 GI50 (µM)HMC1.2 GI50 (µM)Reference
Imatinib --0.270.0227.2[1]
Sunitinib --0.140.020.01[1]
6h 3-(Trifluoromethyl)phenylH9.87>10>10[1]
6r 4-Chloro-3-(trifluoromethyl)phenyl4-Methylpiperazin-1-yl0.140.010.06[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many human cancers, making PI3K a highly sought-after therapeutic target.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP3->PIP2 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates mTOR mTOR AKT->mTOR Activates Growth Cell Growth & Survival mTOR->Growth Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/AKT signaling pathway targeted by thiazolo[5,4-b]pyridines.

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as potent PI3K inhibitors, with some compounds showing nanomolar potency.[3]

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
19a 4-Fluorophenylsulfonamide3.432.51.82.5[3]
19b 2-Chloro-4-fluorophenylsulfonamide7.9102.33.74.1[3]
19c 5-Chlorothiophene-2-sulfonamide3.645.12.93.8[3]
19d Methanesulfonamide23.5256.715.618.2[3]
Other Kinase Targets (RAF, VEGFR2, BCR-ABL, ITK)

The versatility of the this compound scaffold extends to other important kinase families. While specific IC50 data for fused-ring compounds against all these targets is less prevalent in publicly accessible literature, the broader 2-aminothiazole class, including Dasatinib (a potent BCR-ABL inhibitor), highlights the potential of this pharmacophore. The scaffold has been explicitly mentioned in the literature as a template for inhibitors of RAF, VEGFR2, BCR-ABL, and ITK, indicating active research in these areas.[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, representative protocols for the synthesis of the core structure and a general method for evaluating kinase inhibitory activity.

Synthesis of 6-Bromo-thiazolo[5,4-b]pyridin-2-ylamine

This protocol is adapted from the synthesis of key intermediates for c-KIT inhibitors.[1]

Materials:

  • 3-Amino-5-bromo-2-chloropyridine

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add potassium thiocyanate (1.5 eq).

  • Add concentrated hydrochloric acid dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield 6-bromo-thiazolo[5,4-b]pyridin-2-ylamine. The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a test compound against a target kinase using a radiometric assay, a gold-standard for accuracy.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Test compound (this compound derivative) dissolved in DMSO

  • [γ-³²P]ATP (radiolabeled)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each well, add:

    • Kinase reaction buffer.

    • A specific concentration of the peptide substrate.

    • The required amount of purified kinase enzyme.

    • The test compound at various concentrations (include a DMSO-only control for 100% activity and a no-enzyme control for background).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose membrane. The peptide substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the membrane extensively with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed membrane pieces into scintillation vials with scintillation fluid. Measure the amount of incorporated ³²P radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The this compound core has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and versatile synthetic handles have enabled the creation of potent and selective inhibitors against a host of clinically relevant protein kinases. The successes in targeting c-KIT and PI3K underscore the immense potential of this scaffold.

Future research will likely focus on several key areas:

  • Expansion to New Targets: Exploring the activity of this compound libraries against other kinase families and non-kinase targets.

  • Improving Selectivity: Fine-tuning substitutions on the core to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving safety profiles.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can effectively target mutated forms of kinases that are resistant to current therapies.

  • Optimizing ADME Properties: Further modification of the scaffold to enhance drug-like properties such as solubility, oral bioavailability, and metabolic stability.

As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will continue to be a cornerstone of efficient and successful drug discovery campaigns, paving the way for the next generation of targeted therapeutics.

References

Investigating the therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several clinically approved anticancer drugs.[1][2][3] This technical guide delves into the therapeutic potential of 2-aminothiazole derivatives in oncology, offering a comprehensive overview of their synthesis, mechanisms of action, and the experimental methodologies pivotal for their evaluation.

The 2-Aminothiazole Core: A Versatile Scaffold

The unique structural attributes of the 2-aminothiazole moiety allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[2][4] Its prevalence in a wide array of biologically active compounds has made it a focal point in the quest for novel anticancer therapeutics.[5][6] A classic and widely adopted method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative.[2][3]

Mechanisms of Anticancer Action

2-aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and pathways crucial for cancer cell proliferation and survival. The most prominent mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]

Kinase Inhibition

Aberrant kinase activity is a hallmark of many cancers, making protein kinases prime targets for therapeutic intervention.[2] The 2-aminothiazole scaffold is an effective pharmacophore for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.[2] Notable examples of kinases targeted by 2-aminothiazole derivatives include:

  • Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole core.[2][3][7]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Alpelisib, a PI3K inhibitor approved for certain types of breast cancer, is also based on the 2-aminothiazole structure.[2][3]

  • Aurora Kinases: Overexpression of Aurora kinases is implicated in the development of various cancers.[8] Several 2-aminothiazole derivatives have been investigated as inhibitors of these kinases.[8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibits

Figure 1: Generalized PI3K/Akt/mTOR Kinase Inhibition Pathway
Induction of Apoptosis

Numerous studies have demonstrated that 2-aminothiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway by modulating the Bcl-2 family of proteins.[1] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, culminating in apoptosis.[1]

G 2AT 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2AT->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) 2AT->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G Start Start: Target Identification Synthesis Synthesis of 2-Aminothiazole Derivatives Start->Synthesis InVitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Refinement InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development (Toxicology, Pharmacokinetics) InVivo->Preclinical End Clinical Trials Preclinical->End

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core has solidified its position as a "privileged scaffold" in medicinal chemistry, serving as a versatile and potent framework for the development of novel anti-cancer agents.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various oncological targets.[1][3] This technical guide provides an in-depth analysis of the 2-aminothiazole scaffold's role in oncology, detailing its mechanisms of action, structure-activity relationships (SAR), and the experimental protocols crucial for its development.

Core Mechanisms of Anti-Cancer Activity

2-Aminothiazole derivatives primarily exert their anti-neoplastic effects through two principal mechanisms: the inhibition of protein kinases and the disruption of microtubule dynamics.[2]

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. The 2-aminothiazole scaffold is a highly effective pharmacophore for designing ATP-competitive kinase inhibitors.[2] Notable examples include:

  • Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, an FDA-approved drug for chronic myeloid leukemia (CML), features a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases.[2][4]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. 2-aminothiazole-based compounds have been developed as potent inhibitors of PI3K, such as alpelisib.[2][5]

  • BRAF Kinase: Mutated BRAF is a key driver in melanoma and other cancers. The 2-aminothiazole moiety is a core component of BRAF inhibitors like dabrafenib.[5][6]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a well-established target in non-small cell lung cancer, and 2-aminothiazole derivatives have shown significant inhibitory activity.[5]

  • Aurora Kinases: These kinases are essential for cell division, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.[6]

Microtubule Dynamics Disruption

Certain 2-aminothiazole derivatives function as tubulin polymerization inhibitors. By binding to the colchicine site on tubulin, they prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7]

Drug Discovery Workflow

The discovery and development of novel 2-aminothiazole-based anti-cancer agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug Discovery Workflow for 2-Aminothiazole Agents cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development A Target Identification & Validation B Scaffold Selection (2-Aminothiazole) A->B C Library Design & Synthesis (e.g., Hantzsch Synthesis) B->C D Biochemical Assays (e.g., Kinase Inhibition) C->D E Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADMET Profiling F->G H In Vivo Efficacy (Xenograft Models) G->H I Toxicology Studies H->I Generalized Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Growth Factor Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->RTK Apoptosis Induction by 2-Aminothiazole Derivatives cluster_0 Mitochondrial Pathway cluster_1 Execution Pathway Bcl2 Bcl-2 (Anti-apoptotic) CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax Bax (Pro-apoptotic) Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 2-Aminothiazole Derivative Inhibitor->Bcl2 Inhibitor->Bax

References

Methodological & Application

Application Notes and Protocols: Hantzsch Reaction for 2-Aminothiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole and its derivatives.[1] This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, most commonly thiourea, to form the thiazole ring.[1][2] 2-Aminothiazoles are particularly significant as they represent a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]

These application notes provide detailed protocols for various Hantzsch synthesis methodologies, quantitative data for reaction optimization, and troubleshooting guidance for common challenges encountered during the synthesis of 2-aminothiazole derivatives.

Reaction Mechanism

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles begins with a nucleophilic attack (Sₙ2 reaction) by the sulfur atom of thiourea on the α-carbon of the α-haloketone.[5] This is followed by an intramolecular condensation and dehydration to form the stable, aromatic 2-aminothiazole ring.[5][6]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 Sₙ2 Attack R2 Thiourea R2->I1 I2 Cyclized Intermediate (Thiazoline) I1->I2 Intramolecular Condensation P1 2-Aminothiazole Product I2->P1 - H₂O (Dehydration)

Caption: The Hantzsch reaction mechanism for 2-aminothiazole synthesis.

Experimental Protocols

Protocol 1: Classic Synthesis of 2-Aminothiazole from an α-Haloketone

This protocol details the conventional Hantzsch reaction using a pre-synthesized α-haloketone and thiourea.

Materials:

  • 2-Bromoacetophenone (or other α-haloketone)

  • Thiourea

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Buchner funnel)

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 equivalent) in methanol or ethanol.

  • Add 2-bromoacetophenone (1.0 equivalent) to the solution.

  • Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • The initial product that forms is often the hydrobromide salt of the 2-aminothiazole, which may be soluble in the reaction mixture.[5]

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, carefully add a base (e.g., aqueous sodium bicarbonate) to neutralize the HBr salt and precipitate the free base product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.[8]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[8]

Protocol 2: One-Pot Catalytic Synthesis from Ketones

This modern approach avoids the isolation of the hazardous α-haloketone intermediate by generating it in situ. This example uses trichloroisocyanuric acid (TCCA) as a halogen source.[9]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Catalyst: Ca/4-MePy-IL@ZY-Fe₃O₄ (0.01 g)[9]

  • Ethanol (3.0 mL)

  • 10% Sodium Bicarbonate solution

  • External magnet

Procedure:

  • Combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the catalyst (0.01 g) in 3.0 mL of ethanol in a reaction vessel.[9]

  • Stir the mixture at 80 °C for approximately 25 minutes to form the α-haloketone intermediate. Monitor completion via TLC.[9]

  • Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80 °C until the reaction is complete (time varies by substrate, see Table 2).[9]

  • Cool the mixture and use an external magnet to collect the magnetic nanocatalyst.[9]

  • Add 10% sodium bicarbonate solution to the remaining mixture to neutralize it and precipitate the product.[9]

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 3: Green Synthesis via Ultrasonic Irradiation

This environmentally benign protocol utilizes a reusable solid acid catalyst and ultrasound energy at room temperature.[10][11][12]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)[12]

  • Ethanol/Water (1:1 mixture, 5 mL)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[12]

  • Add 5 mL of the 1:1 ethanol/water mixture.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.[12]

  • Upon completion, filter the resulting solid and wash it with ethanol.

  • To recover the catalyst, dissolve the solid in acetone (the catalyst is insoluble) and remove it by a second filtration.[12]

  • Evaporate the acetone from the filtrate under reduced pressure to yield the final product.[12]

Data Presentation: Reaction Optimization and Scope

Quantitative data is crucial for optimizing reaction conditions and understanding the scope of the synthesis.

Table 1: Optimization of One-Pot 2-Aminothiazole Synthesis Conditions (Data adapted from a model reaction of acetophenone and thiourea using TCCA)[9]

EntryCatalyst Loading (g)SolventTemperature (°C)Time (h)Yield (%)
10.00EtOH80100
20.005EtOH80575
30.010EtOH802.595
40.015EtOH802.595
50.010H₂O80860
60.010CH₃CN80682
70.010EtOH25 (RT)1245
80.010EtOH60488

Table 2: Synthesis of Various 4-Aryl-2-Aminothiazole Derivatives (Utilizing optimized one-pot conditions from Protocol 2)[2][9]

EntryKetone (Ar-COCH₃)Substituent on Ar-Time (h)Yield (%)
1Acetophenone-H2.595
24'-Methoxyacetophenone-OCH₃2.090
34'-Methylacetophenone-CH₃2.592
44'-Chloroacetophenone-Cl3.094
54'-Bromoacetophenone-Br3.096
64'-Nitroacetophenone-NO₂3.590
72-AcetylnaphthaleneN/A3.082

Table 3: Comparison of Conventional Heating vs. Ultrasonic Irradiation (Data adapted from the three-component synthesis in Protocol 3)[10][11]

EntryBenzaldehyde SubstituentMethodTime (h)Yield (%)
1a-HConventional (65 °C)3.080
1b-HUltrasound (RT)1.588
2a4-ClConventional (65 °C)2.582
2b4-ClUltrasound (RT)1.590
3a4-NO₂Conventional (65 °C)3.579
3b4-NO₂Ultrasound (RT)2.085
4a4-OCH₃Conventional (65 °C)2.585
4b4-OCH₃Ultrasound (RT)1.590

Workflows and Troubleshooting

A systematic workflow and a clear troubleshooting guide are essential for reproducible and high-yield synthesis.

Workflow prep 1. Reagent Prep (Ketone, Thiourea, Catalyst, Solvent) setup 2. Reaction Setup (Heating / Ultrasound) prep->setup monitor 3. Monitor Progress (TLC) setup->monitor workup 4. Work-up (Cool, Neutralize, Filter) monitor->workup Reaction Complete purify 5. Purification (Recrystallization / Chromatography) workup->purify char 6. Characterization (NMR, IR, MS) purify->char

Caption: General workflow for the synthesis and purification of 2-aminothiazole derivatives.

Troubleshooting Guide[8]

Troubleshooting cluster_1 Possible Causes cluster_2 Possible Causes cluster_3 Possible Causes issue1 Low / No Yield cause1a Suboptimal Temp. issue1->cause1a cause1b Wrong Solvent issue1->cause1b cause1c Ineffective Catalyst issue1->cause1c cause1d Poor Reagent Quality issue1->cause1d issue2 Impurity Formation cause2a Temp too High / Time too Long issue2->cause2a cause2b Incorrect pH issue2->cause2b cause2c Reactive Groups issue2->cause2c issue3 Poor Reproducibility cause3a Parameter Variation issue3->cause3a cause3b Moisture Sensitivity issue3->cause3b sol1a Optimize Temp. (Reflux / MW) cause1a->sol1a sol1b Screen Solvents (EtOH, H₂O, etc.) cause1b->sol1b sol1c Introduce/Change Catalyst (Acidic/Basic) cause1c->sol1c sol1d Ensure Purity cause1d->sol1d sol2a Monitor via TLC for Optimal Time cause2a->sol2a sol2b Adjust pH (Acidic conditions can alter selectivity) cause2b->sol2b sol2c Use Protecting Groups cause2c->sol2c sol3a Strictly Control Parameters cause3a->sol3a sol3b Use Inert Atmosphere (N₂ or Ar) cause3b->sol3b

Caption: A troubleshooting guide for the Hantzsch 2-aminothiazole synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Functionalization of Thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds.[1] Its functionalization is crucial for developing novel therapeutic agents and structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it an ideal strategy for modifying the thiazolo[5,4-b]pyridine core.[2][3][4] This palladium-catalyzed reaction offers broad functional group tolerance and typically proceeds with good to excellent yields, utilizing commercially available and relatively stable boronic acids or their derivatives.[2]

These application notes provide a detailed protocol for the Suzuki cross-coupling reaction applied to the functionalization of a thiazolo[5,4-b]pyridine core, specifically targeting the introduction of aryl and heteroaryl substituents. This methodology is critical for synthesizing libraries of compounds for drug discovery programs.[1][5]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organic halide (or triflate) and an organoboron compound, typically a boronic acid or a boronate ester. The reaction is catalyzed by a palladium(0) complex. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-thiazolo[5,4-b]pyridine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Data Summary

The following tables summarize representative data for the Suzuki cross-coupling functionalization of thiazolo[5,4-b]pyridine derivatives, based on reported literature.

Table 1: Suzuki Coupling of Bromothiazolo[5,4-b]pyridine with Aryl Boronate Esters [5]

EntryAryl Boronate EsterProductYield (%)
12-methoxypyridine-5-boronic acid pinacol ester2-(2-methoxypyridin-5-yl)-7-morpholinothiazolo[5,4-b]pyridineGood
2Phenylboronic acid pinacol ester7-morpholino-2-phenylthiazolo[5,4-b]pyridineGood
34-fluorophenylboronic acid pinacol ester2-(4-fluorophenyl)-7-morpholinothiazolo[5,4-b]pyridineGood
43-aminophenylboronic acid pinacol ester2-(3-aminophenyl)-7-morpholinothiazolo[5,4-b]pyridineGood

Reaction conditions were not detailed in the source, but typically involve a palladium catalyst and a base at elevated temperatures.[5]

Table 2: Suzuki Coupling of 5-bromo-2-chlorothiazolo[5,4-b]pyridine Derivative [1]

EntryBoronic Acid/EsterProductCatalystYield (%)
12-methyl-5-nitrophenylboronic acid pinacol estertert-butyl (5-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamatePd(dppf)Cl₂70

This reaction highlights the functionalization at the 5-position of the thiazolo[5,4-b]pyridine scaffold.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of a halo-thiazolo[5,4-b]pyridine with an arylboronic acid or ester. Optimization may be required for specific substrates.[6][7]

Materials:

  • Halo-thiazolo[5,4-b]pyridine (e.g., 5-bromo- or 2-bromothiazolo[5,4-b]pyridine derivative) (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 - 0.1 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

  • Stir plate and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the halo-thiazolo[5,4-b]pyridine (1.0 eq.), the arylboronic acid/ester (1.5 eq.), the palladium catalyst (0.1 eq.), and the base (e.g., Cs₂CO₃, 2.5 eq.).[8]

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture is typically heterogeneous.[6][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired functionalized thiazolo[5,4-b]pyridine product. The basic nature of the pyridine nitrogen may necessitate the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking.[6]

Visualizations

Suzuki_Catalytic_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex ox_add Oxidative Addition transmetal Transmetalation pd2_aryl R¹-Pd(II)L_n-R² pd2_complex->pd2_aryl pd2_aryl->pd0 red_elim Reductive Elimination product R¹-R² pd2_aryl->product r1x Thiazolo[5,4-b]pyridine-X (R¹-X) r1x->pd2_complex r2by2 Ar-B(OR)₂ (R²-BY₂) base Base xby2 X-BY₂ Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Cross-Coupling start Start: Weigh Reagents setup Combine Reagents in Flask: - Halo-thiazolo[5,4-b]pyridine - Boronic Acid/Ester - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate monitor->workup Upon Completion purify Purification (Silica Gel Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of 2-Aminothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-aminothiazolo[5,4-b]pyridine analogs, a class of heterocyclic compounds with significant therapeutic potential, including activity as kinase inhibitors for cancer therapy. The protocols are based on established synthetic routes, offering step-by-step guidance for laboratory execution.

Introduction

This compound derivatives are a pivotal scaffold in medicinal chemistry. These compounds have been identified as potent inhibitors of various kinases, such as c-KIT, and exhibit promising antiproliferative activity against several cancer cell lines.[1][2] The thiazolo[5,4-b]pyridine core is a bioisostere of benzothiazole and has been explored for its potential to overcome drug resistance in targeted therapies.[3] This document outlines two distinct and effective protocols for the synthesis of these valuable analogs.

Data Presentation

The following table summarizes the yields of key intermediates and final products, as well as the biological activity of a selected analog, as reported in the literature.

Compound/IntermediateDescriptionYield (%)IC50 (µM) against c-KITReference
2 This compound75%-[1]
3 Boc-protected aminothiazole90%-[1]
4 Suzuki coupling product70%-[1]
5 Key aniline intermediate80%-[1]
6h 3-(Trifluoromethyl)phenyl derivative-9.87[1]
6r Potent c-KIT inhibitor21-65% (over 2 steps)Potent[1]

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling

This protocol outlines a multi-step synthesis starting from 3-amino-5-bromo-2-chloropyridine, suitable for generating a variety of substituted analogs.[1]

Step 1: Synthesis of this compound (Compound 2)

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in a suitable solvent, add potassium thiocyanate (1.2 equiv.).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization to afford this compound.

Step 2: Boc Protection of the Amino Group (Compound 3)

  • Dissolve this compound (1 equiv.) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the Boc-protected product.

Step 3: Suzuki Cross-Coupling (Compound 4)

  • To a mixture of the Boc-protected aminothiazole (1 equiv.), 2-methyl-5-nitrophenylboronic acid pinacol ester (1.2 equiv.), and sodium carbonate (2 equiv.) in a DME/H₂O solvent system, add Pd(dppf)Cl₂ (0.05 equiv.).

  • Heat the reaction mixture at 100 °C for 3 hours under an inert atmosphere.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Reduction of the Nitro Group (Compound 5)

  • Dissolve the Suzuki coupling product (1 equiv.) in a mixture of THF/MeOH/H₂O.

  • Add iron powder (5 equiv.) and ammonium chloride (4 equiv.).

  • Heat the mixture at 70 °C for 1 hour.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue to obtain the key aniline intermediate.

Step 5: Amide Coupling and Deprotection (Final Analogs, e.g., 6r)

  • To a solution of the aniline intermediate (1 equiv.) and a desired carboxylic acid (R₁-COOH, 1.1 equiv.) in DMF, add HATU (1.2 equiv.) and DIPEA (2 equiv.).

  • Stir the reaction at room temperature for 6 hours.

  • Remove the Boc protecting group by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).

  • Stir at room temperature for 6 hours.

  • Isolate and purify the final this compound analog.

Protocol 2: One-Pot Synthesis of Benzenediol Analogs

This protocol describes a one-pot synthesis for a specific class of analogs.[2]

  • Combine sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives (1 equiv.) and the appropriately substituted 2-chloropyridin-3-amines (1 equiv.) in a suitable high-boiling solvent.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature to allow for product precipitation.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Further purification can be achieved by recrystallization.

  • Characterize the final products using IR, NMR (¹H and ¹³C), and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the general multi-step synthetic pathway described in Protocol 1.

Synthetic_Workflow Start 3-Amino-5-bromo-2-chloropyridine Intermediate1 This compound (2) Start->Intermediate1 KSCN, 100°C Intermediate2 Boc-protected aminothiazole (3) Intermediate1->Intermediate2 (Boc)₂O, DMAP Intermediate3 Suzuki Coupling Product (4) Intermediate2->Intermediate3 Suzuki Coupling Intermediate4 Aniline Intermediate (5) Intermediate3->Intermediate4 Fe, NH₄Cl FinalProduct Final Analog (e.g., 6r) Intermediate4->FinalProduct Amide Coupling & Deprotection

Caption: General synthetic scheme for this compound analogs.

Biological Signaling Pathway

The synthesized analogs, particularly compound 6r , have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase. The diagram below depicts a simplified c-KIT signaling pathway, which is crucial in various cancers, including gastrointestinal stromal tumors (GIST).[1]

cKIT_Signaling_Pathway SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Analog This compound Analog (e.g., 6r) Analog->cKIT Inhibits PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by synthesized analogs.

References

Application of 2-Aminothiazolo[5,4-b]pyridine in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a valuable template for the design of novel therapeutics targeting a range of diseases, most notably cancer. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of kinase inhibitors based on this scaffold.

Introduction to this compound as a Kinase Inhibitor Scaffold

The this compound core is a bicyclic heteroaromatic system that can be strategically functionalized at multiple positions to achieve desired potency and selectivity against specific kinase targets. The nitrogen atoms within the pyridine and thiazole rings, along with the 2-amino group, can act as crucial hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP.[1] This scaffold has been successfully employed to develop inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), c-KIT, and Phosphoinositide 3-Kinases (PI3Ks).[1][2]

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have shown significant inhibitory activity against kinases implicated in critical cellular signaling pathways that are often dysregulated in cancer and other diseases.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[3][4] Its overactivity is a common feature in many cancers, making it an attractive target for anticancer drug development.[5] Inhibitors targeting the CDK2/Cyclin E pathway can induce cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway Mitogenic Signals Mitogenic Signals Cyclin D/CDK4_6 Cyclin D/CDK4_6 Mitogenic Signals->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb P E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates G1/S Transition G1/S Transition CDK2->G1/S Transition promotes This compound Inhibitor This compound Inhibitor This compound Inhibitor->CDK2 inhibits

CDK2/Cyclin E Signaling Pathway
Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] Its dysregulation has been linked to various diseases, including neurodegenerative disorders, diabetes, and cancer.[7] Inhibition of GSK-3β can modulate pathways such as Wnt/β-catenin signaling.[7]

GSK3B_Signaling_Pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin P (marks for degradation) Degradation Degradation β-catenin->Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription translocates to nucleus This compound Inhibitor This compound Inhibitor This compound Inhibitor->GSK-3β inhibits

GSK-3β in the Wnt Signaling Pathway
c-KIT

c-KIT is a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation.[8] Activating mutations in the c-KIT gene are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[8] Inhibitors of c-KIT can block downstream signaling pathways like PI3K/AKT and RAS/MAPK.[8]

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS Dimerization & Autophosphorylation->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival RAF->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Dimerization & Autophosphorylation inhibits

c-KIT Signaling Pathway

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

CompoundTarget KinaseIC50 (nM)Reference
SNS-032CDK2/CycE48[2]

Table 2: Inhibitory Activity against Glycogen Synthase Kinase 3β (GSK-3β)

CompoundTarget KinaseIC50 (nM)Reference
Compound 13aGSK-3β180[9]
Compound 8aGSK-3β>10,000[9]

Table 3: Inhibitory Activity against c-KIT

CompoundTarget KinaseIC50 (µM)Reference
Derivative 6rc-KITNot specified[1]
Derivative 6hc-KIT9.87[1]

Table 4: Inhibitory Activity against Phosphoinositide 3-Kinases (PI3Ks)

CompoundTarget KinaseIC50 (nM)Reference
Compound 19aPI3Kα3.4[2]
Compound 19aPI3Kβ>30[2]
Compound 19aPI3Kγ1.8[2]
Compound 19aPI3Kδ2.5[2]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and the evaluation of its derivatives are provided below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Synthesis of Scaffold Synthesis of Scaffold Start->Synthesis of Scaffold Derivative Synthesis Derivative Synthesis Synthesis of Scaffold->Derivative Synthesis Purification & Characterization Purification & Characterization Derivative Synthesis->Purification & Characterization In Vitro Kinase Assay In Vitro Kinase Assay Purification & Characterization->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Western Blot Analysis Western Blot Analysis Cell-Based Proliferation Assay->Western Blot Analysis Data Analysis Data Analysis Western Blot Analysis->Data Analysis

General Experimental Workflow
Protocol 1: Synthesis of this compound Scaffold

This protocol describes a general method for the synthesis of the this compound core structure.

Materials:

  • 3-Amino-2-chloropyridine

  • Potassium thiocyanate (KSCN)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 3-amino-2-chloropyridine (1.0 eq) in DMF, add potassium thiocyanate (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency of compounds against a specific kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Kinase of interest (e.g., CDK2/CycE, GSK-3β, c-KIT)

  • Substrate specific for the kinase

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).[10]

  • Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).[10]

  • Prepare a substrate/ATP mixture in kinase buffer. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[10]

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[10]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Incubate at room temperature for 30-60 minutes.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of this compound derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 4: Western Blot Analysis of Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of a target protein in cells treated with a this compound inhibitor.

Materials:

  • Cells treated with the inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.[12]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers aiming to design, synthesize, and evaluate new drug candidates based on this privileged core structure. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a broader range of kinase-driven diseases.

References

Application Notes and Protocols: Utilizing 2-Aminothiazolo[5,4-b]pyridine Derivatives in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. A promising class of compounds, 2-Aminothiazolo[5,4-b]pyridine derivatives, has emerged as a focal point of contemporary oncological research. These heterocyclic compounds have demonstrated significant potential as inhibitors of various protein kinases implicated in NSCLC pathogenesis, including Epidermal Growth Factor Receptor (EGFR), c-KIT, and Phosphoinositide 3-Kinase (PI3K).[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of these derivatives in NSCLC.

Data Presentation: In Vitro Efficacy of this compound Derivatives in NSCLC Cell Lines

The following tables summarize the in vitro cytotoxic and inhibitory activities of various this compound and related thiazole derivatives against several NSCLC and other cancer cell lines.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Thiazolo[5,4-b]pyridine and Related Derivatives in NSCLC Cell Lines

Compound IDA549HCC827NCI-H1975H1299Other Cancer Cell LinesReference
10k 0.820.0100.08--[1]
10b -PotentPotent--[1]
10c -PotentPotent--[1]
10h -PotentPotent--[1]
10i -PotentPotent--[1]
28 8.64---HeLa (6.05), HT29 (0.63), Karpas299 (13.87)[4]
20 ---4.89SHG-44 (4.03)[4]
10 Outstanding---HeLa, HT29 (2.01), Karpas299[4]
27 Strong---HeLa (1.6)[4]
Compound 4 --NCI-H226 (2.52-8.29)NCI-H460, NCI-H522 (Sensitive)Multiple (see original paper)[5]
2a 7.30----[6]
2b, 2c, 2f, 2m More potent than Cisplatin----[6][7]
10b, 10c, 10d, 10e, 10g, 10h, 10i Potent---MCF-7, Colo-205, A2780[8]

Note: A dash (-) indicates that data was not provided in the cited source. "Potent" or "Strong" indicates significant activity was reported without a specific IC50 value in the abstract.

Table 2: Kinase Inhibitory Activity (IC50 in µM) of Thiazolo[5,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6r c-KIT V560G/D816V4.77[2]
7c c-KIT0.10[2]
19a PI3KαNanomolar[3]
19a PI3KγNanomolar[3]
19a PI3KδNanomolar[3]
33 (related benzothiazole) PI3Kα0.013[4]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by targeting key signaling pathways crucial for NSCLC cell proliferation, survival, and metastasis.

EGFR-TK Inhibition

A significant subset of these derivatives is designed to inhibit the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a well-validated target in NSCLC.[1] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. The synthesized compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/Akt and MAPK.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Derivative 2-Aminothiazolo[5,4-b] pyridine Derivative Derivative->P_EGFR Inhibition PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Induction of Apoptosis

Mechanistic studies have revealed that potent derivatives induce apoptosis in NSCLC cells.[1][7] This is often a consequence of kinase inhibition, leading to the downregulation of survival signals. Apoptosis can be confirmed through assays that measure caspase activation and changes in mitochondrial membrane potential. For instance, compound 10k was shown to induce significant early and late apoptosis in cancer cells.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies described for the evaluation of novel anticancer agents.[1]

Objective: To determine the concentration of the derivative that inhibits 50% of cell growth (IC50).

Materials:

  • NSCLC cell lines (e.g., A549, HCC827, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed NSCLC cells in 96-well plate B Incubate overnight A->B C Treat cells with serially diluted derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V/Propidium Iodide (PI) staining to quantify apoptosis.[1][7]

Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment with the derivative.

Materials:

  • NSCLC cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Selectivity and Safety Profile

An important consideration in drug development is the selectivity of the compound for cancer cells over normal cells. Several studies have shown that potent this compound derivatives exhibit selective cytotoxicity. For example, compounds 10b, 10c, 10h, 10i, and 10k showed no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 µM.[1] Similarly, other thiazole-based pyridine derivatives demonstrated enhanced selectivity for cancer cells when compared to healthy L929 cells.[7] This selectivity is a promising indicator of a potentially favorable therapeutic window.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics for NSCLC. The derivatives have demonstrated significant efficacy in vitro, targeting critical oncogenic pathways such as EGFR and PI3K signaling. The provided protocols offer a standardized framework for the preclinical evaluation of these promising compounds. Future research should focus on in vivo efficacy studies in NSCLC xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and further optimization of the scaffold to enhance potency and selectivity. These efforts will be crucial in translating the preclinical promise of these derivatives into clinically effective treatments for non-small cell lung cancer.

References

Application Notes and Protocols for 2-Aminothiazolo[5,4-b]pyridine as a Scaffold for c-KIT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 2-aminothiazolo[5,4-b]pyridine scaffold for the development of potent and selective c-KIT inhibitors. This document outlines the key biological activities, presents quantitative data for a series of derivatives, and offers detailed protocols for essential in vitro and in vivo assays.

The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical driver in various malignancies, most notably gastrointestinal stromal tumors (GIST).[1][2] Dysregulation of c-KIT signaling, often through activating mutations, leads to uncontrolled cell proliferation and survival.[3][4] The this compound scaffold has emerged as a promising framework for designing novel c-KIT inhibitors, particularly those effective against imatinib-resistant mutations.[5][6]

c-KIT Signaling Pathway

Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for cell proliferation, survival, differentiation, and migration.[5][7] Inhibitors targeting the ATP-binding pocket of the c-KIT kinase domain can block these downstream signals.

cKIT_Signaling_Pathway cKIT c-KIT Receptor RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K JAK JAK cKIT->JAK SCF SCF SCF->cKIT Binds Inhibitor This compound Inhibitor Inhibitor->cKIT Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT STAT P_STAT p-STAT STAT->P_STAT Phosphorylation P_STAT->Gene_Expression JAK->STAT

Caption: The c-KIT signaling pathway and the inhibitory action of this compound derivatives.

Data Presentation

The following tables summarize the in vitro biological activities of a series of this compound derivatives against c-KIT kinase and c-KIT-dependent cancer cell lines.[6]

Table 1: Enzymatic Inhibitory Activity against Wild-Type and Mutant c-KIT [6]

CompoundR Groupc-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V) IC₅₀ (µM)
6h 3-(Trifluoromethyl)phenyl9.87Not Reported
6r 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl0.144.77
6s 4-(Piperazin-1-yl)-3-(trifluoromethyl)phenyl0.37Not Reported
6t 4-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(trifluoromethyl)phenyl>10Not Reported
6u 4-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)phenyl2.45Not Reported
Imatinib -0.2737.93
Sunitinib -0.143.98

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [6]

CompoundGIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V mutations) GI₅₀ (µM)
6r 0.081.15
Imatinib 0.0927.10
Sunitinib 0.110.45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro c-KIT Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro inhibitory activity of test compounds against c-KIT kinase.[3][8][9]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - c-KIT Enzyme - Substrate (Poly-EY) - ATP - Test Compounds Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 384-well plate: - Add Compound - Add Enzyme - Add Substrate/ATP Mix Prepare_Reagents->Reaction_Setup Incubation1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate at Room Temperature (40 minutes) Add_ADP_Glo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent Incubation2->Add_Kinase_Detection Incubation3 Incubate at Room Temperature (30-60 minutes) Add_Kinase_Detection->Incubation3 Measure_Luminescence Measure Luminescence Incubation3->Measure_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro c-KIT kinase assay.

Materials:

  • c-KIT kinase (recombinant)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add 1 µL of the diluted test compound. b. Add 2 µL of c-KIT enzyme solution. c. Initiate the reaction by adding 2 µL of a substrate and ATP mixture. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of test compounds on the viability of c-KIT-dependent cancer cell lines.[10][11]

MTT_Assay_Workflow Start Start Seed_Cells Seed GIST-T1 or HMC1.2 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of test compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Remove medium and add DMSO to solubilize formazan crystals Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Growth Inhibition and GI₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell viability (MTT) assay.

Materials:

  • GIST-T1 or HMC1.2 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed GIST-T1 (5,000 cells/well) or HMC1.2 (10,000 cells/well) in a 96-well plate in 100 µL of complete medium and incubate overnight.[5]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. c. Determine the GI₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Western Blotting for c-KIT Phosphorylation

This protocol is to assess the effect of test compounds on the phosphorylation of c-KIT in cancer cells.[12][13][14]

Western_Blot_Workflow Start Start Cell_Treatment Treat GIST-T1 cells with test compound for 2-4 hours Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p-c-KIT or anti-c-KIT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blotting to detect c-KIT phosphorylation.

Materials:

  • GIST-T1 cells

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-KIT (e.g., Tyr719), anti-total-c-KIT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: a. Treat GIST-T1 cells with various concentrations of the test compound for 2-4 hours. b. Wash the cells with ice-cold PBS and lyse them in lysis buffer. c. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-c-KIT overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system. b. Strip the membrane and re-probe with an antibody against total c-KIT and a loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify the band intensities to determine the ratio of phosphorylated c-KIT to total c-KIT.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of test compounds using a patient-derived xenograft (PDX) model of GIST.[1][15][16]

Materials:

  • Immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID)

  • Patient-derived GIST tumor tissue with a known c-KIT mutation

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously implant small fragments of patient-derived GIST tumor tissue into the flank of the immunodeficient mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the mice into treatment and control groups. b. Administer the test compound or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).

  • Tumor Growth Monitoring: a. Measure the tumor volume with calipers every 2-3 days. b. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Measure the final tumor weight. c. Perform histological and immunohistochemical analysis on the tumor tissue to assess cell death, proliferation, and target modulation (e.g., p-c-KIT levels).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. c. Statistically analyze the differences in tumor volume and weight between the groups.

References

Application Notes and Protocols: Design and Synthesis of Pyridine-Thiazole Hybrid Molecules as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of pyridine-thiazole hybrid molecules as potential anticancer agents. The following sections detail the cytotoxicity of representative compounds, step-by-step protocols for their synthesis and biological evaluation, and visualizations of key experimental workflows and cellular pathways.

Introduction

The fusion of pyridine and thiazole rings into single molecular entities has emerged as a promising strategy in the development of novel anticancer therapeutics. This molecular hybridization aims to combine the pharmacophoric features of both heterocycles to create compounds with enhanced potency and selectivity against cancer cells. Several studies have demonstrated that pyridine-thiazole derivatives can induce cancer cell death through various mechanisms, including the induction of genetic instability and the inhibition of key cellular proteins.[1][2] This document serves as a practical guide for researchers interested in exploring this class of compounds.

Data Presentation: Cytotoxicity of Pyridine-Thiazole Derivatives

The anticancer efficacy of novel pyridine-thiazole hybrid molecules has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Pyridine-Thiazole Hybrid Molecules

Compound IDHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HL-60 (Leukemia)MGC803 (Gastric)Huh7 (Hepatocellular)
Compound 3 -~7.8[3]-0.57[2]--
Compound 4 ~7.8[3]~7.8[3]~7.8[3]~1.2[3]--
Compound 3b 8.17[4]---3.15[4]-
Compound 7 -5.36[5]---6.78 (HepG2)[5]
Compound 10 -5.84[5]---8.76 (HepG2)[5]
5-Fluorouracil 11.29[4]6.14[5]--25.54[4]7.20 (HepG2)[5]
Cisplatin --12.65 µg/mL[6]---

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyridine-thiazole hybrid molecules are provided below.

Protocol 1: General Synthesis of a Pyridine-Thiazole Hybrid Molecule (Chalcone Intermediate)

This protocol describes the synthesis of a chalcone-like pyridine-thiazole derivative, a common intermediate in the synthesis of more complex hybrids.[1]

Materials:

  • 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone

  • 2-Fluorobenzaldehyde

  • Ethanol

  • Aqueous solution of sodium hydroxide (NaOH)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Dissolve 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone in ethanol in a reaction flask.

  • To the stirred solution, add 2-fluorobenzaldehyde.

  • Slowly add an aqueous solution of NaOH to the mixture.

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a cold ethanol-water mixture.

  • Dry the product to obtain the (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (Compound 3).[1]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridine-thiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated (DMSO) and untreated controls.[8]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.[9][10]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[9]

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.[11]

  • Storage: Store the fixed cells at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI Staining Solution.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[9][10] Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the pyridine-thiazole compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Quadrant analysis is performed to distinguish different cell populations.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures relevant to the study of pyridine-thiazole anticancer agents.

G General Synthetic Scheme for Pyridine-Thiazole Hybrids cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_condensation Condensation cluster_final Final Product Pyridylthiourea Pyridylthiourea Pyridylamino-thiazole Pyridylamino-thiazole Pyridylthiourea->Pyridylamino-thiazole Dielectrophilic Synton Dielectrophilic Synton Dielectrophilic Synton->Pyridylamino-thiazole Pyridine-Thiazole Hybrid Pyridine-Thiazole Hybrid Pyridylamino-thiazole->Pyridine-Thiazole Hybrid Aldehyde Aldehyde Aldehyde->Pyridine-Thiazole Hybrid

Caption: Synthetic pathway for pyridine-thiazole hybrids.

G Experimental Workflow for Anticancer Evaluation Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with Pyridine-Thiazole Compound Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay for IC50 Determination Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating anticancer properties.

G Proposed Mechanism of Action: Induction of Genetic Instability Pyridine_Thiazole Pyridine-Thiazole Hybrid Molecule PARP1_Inhibition PARP1 Inhibition Pyridine_Thiazole->PARP1_Inhibition DNA_Damage DNA Damage PARP1_Inhibition->DNA_Damage prevents repair Genetic_Instability Genetic Instability DNA_Damage->Genetic_Instability Apoptosis Apoptosis Genetic_Instability->Apoptosis

Caption: Postulated mechanism involving PARP1 inhibition.

References

In Vitro Efficacy of 2-Aminothiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro evaluation of 2-aminothiazole derivatives as potential anticancer agents. It includes a summary of their cytotoxic activities against various cancer cell lines, comprehensive protocols for key experimental assays, and visual representations of the underlying mechanisms of action and experimental workflows.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, derivatives of 2-aminothiazole have garnered significant attention due to their potent cytotoxic effects against a broad spectrum of cancer cell lines.[1][3] These compounds exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1] This document serves as a practical guide for researchers interested in the in vitro evaluation of these promising anticancer compounds.

Data Presentation: Cytotoxic Activity of 2-Aminothiazole Derivatives

The antitumor activity of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, as determined by in vitro cytotoxicity assays such as the MTT assay.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
A549 (Lung Cancer)Strong antiproliferative activity[3]
Compound 20H1299 (Lung Cancer)4.89 µM[3]
SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[1]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[3]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[1]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[1]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast Cancer)17.2 ± 1.9 μM[4][5]
A549 (Lung Cancer)19.0 ± 3.2 μM[4][5]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast Cancer)0.8 µM[6][7]
Thiazole-amino acid hybrid 5aA549, HeLa, MCF-7IC50 = 6.51–8.02 μM[8]
Thiazole-amino acid hybrid 5fA549, HeLa, MCF-7Better than 5-FU[8]
Thiazole-amino acid hybrid 5oA549, HeLa, MCF-7Better than 5-FU[8]
Thiazole-amino acid hybrid 5acA549, HeLa, MCF-7IC50 = 4.57–6.71 μM[8]
Thiazole-amino acid hybrid 5adA549, HeLa, MCF-7IC50 = 3.68–8.51 μM[8]

Mechanisms of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.

Apoptosis Induction

Numerous studies have demonstrated that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a cascade of caspases, ultimately resulting in apoptotic cell death.

cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1] Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, thereby preventing them from proceeding with cell division.[1] This cell cycle arrest is often a precursor to apoptosis.

cluster_arrest Intervention by 2-Aminothiazole Derivative G1 G1 Phase S S Phase G1->S Arrest_G1 G0/G1 Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest_G2M G2/M Arrest Arrest_G1->S Arrest_G2M->M

Fig. 2: Cell cycle arrest induced by 2-aminothiazole derivatives.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of 2-aminothiazole derivatives against cancer cell lines.

start Start: Cancer Cell Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle end End: Data Analysis apoptosis->end cell_cycle->end

Fig. 3: General experimental workflow for anticancer evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 2-aminothiazole derivatives on cancer cell lines and calculate their IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-aminothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 2-aminothiazole derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cells treated with 2-aminothiazole derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of the 2-aminothiazole derivative for a specific time period. Include untreated control cells.

    • Harvest the cells (for adherent cells, use trypsin) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V-FITC and a PI signal detector (FL2 or FL3) for PI.

    • Set up compensation and quadrants based on unstained and single-stained controls.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of 2-aminothiazole derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 2-aminothiazole derivatives

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the desired concentrations of the 2-aminothiazole derivative for a specific time period.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 rpm for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The 2-aminothiazole scaffold represents a promising framework for the development of novel anticancer therapeutics. The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of these compounds. By systematically assessing their cytotoxicity and elucidating their mechanisms of action through apoptosis induction and cell cycle arrest, researchers can identify lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-aminothiazole analogs against various protein targets. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing insights into its potential mechanism of action and guiding further drug development efforts.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 2-aminothiazole analogs, including their inhibitory activities and docking scores against different protein targets.

Table 1: Anticancer Activity and PI3Kγ Inhibition of 2-Aminobenzothiazole Derivatives [4][5]

CompoundTarget Cell LineIC50 (μM)PI3Kγ Inhibition (%) @ 100 μM
OMS5 A549 (Lung Cancer)22.13Not specified as primary mechanism
MCF-7 (Breast Cancer)Not specified
OMS14 A549 (Lung Cancer)61.0365% (against PIK3CD/PIK3R1)
MCF-7 (Breast Cancer)Not specified
OMS1 --47
OMS2 --48

Table 2: Enzyme Inhibition and Docking Scores of 2-Amino Thiazole Derivatives [6]

CompoundTarget EnzymeKi (μM)Binding Energy (kcal/mol)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001-6.75 (hCA I)
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017-7.61 (hCA II)
AChE0.129 ± 0.030-7.86 (AChE)
BChE0.083 ± 0.041-7.96 (BChE)
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA I--6.75
hCA II--7.61
AChE--7.86
BChE--7.96

Table 3: Cytotoxicity and Tubulin Polymerization Inhibition of 2,4-Disubstituted Thiazole Derivatives [7]

CompoundTarget Cell LineIC50 (μM)
5c HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9
6d HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9
7c HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9
8 HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9
9a HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9
9b HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies with 2-aminothiazole analogs.

Protein Preparation Protocol
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PI3Kγ - PDB ID: 7JWE[4][5], mTOR - PDB ID: 4DRH, EGFR - PDB ID: 4RJ3[8]).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add hydrogen atoms to the protein, which are often missing in crystal structures.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

  • Energy Minimization: Perform energy minimization of the protein structure using a force field (e.g., OPLS 2005[9]) to relieve any steric clashes and to obtain a more stable conformation.

  • Binding Site Definition: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or from literature reports. Define the grid box for docking calculations, ensuring it encompasses the entire binding site.

Ligand Preparation Protocol
  • 2D Structure Sketching: Draw the 2D structures of the 2-aminothiazole analogs using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Generation: Convert the 2D structures into 3D structures.

  • Ligand Optimization: Perform energy minimization of the ligand structures using a suitable force field to obtain low-energy conformations.

  • Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric states for the ligands.

Molecular Docking Protocol
  • Software Selection: Choose a molecular docking software. Commonly used programs include AutoDock Vina[10], Glide[9], and Molegro Virtual Docker (MVD)[3].

  • Docking Execution:

    • Load the prepared protein and ligand files into the docking software.

    • Set the defined grid box parameters for the docking search.

    • Execute the docking simulation. The software will generate multiple binding poses for each ligand within the protein's active site.

  • Pose Selection and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Post-Docking Analysis:

    • Visualize the best-ranked binding pose to analyze the interactions between the ligand and the protein.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the binding modes of different analogs to understand structure-activity relationships (SAR).

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for 2-aminothiazole analogs.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Analogs Aminothiazole->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole analogs.

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB Download, Cleaning) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D, Optimization) Start->LigandPrep Docking Molecular Docking (Grid Definition, Execution) ProteinPrep->Docking LigandPrep->Docking Analysis Post-Docking Analysis (Scoring, Interaction Analysis) Docking->Analysis SAR Structure-Activity Relationship (SAR) Study Analysis->SAR End End SAR->End InSilico_InVitro_Relationship InSilico In Silico Studies (Molecular Docking) Synthesis Chemical Synthesis of Analogs InSilico->Synthesis Guides InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Synthesis->InVitro Provides Compounds InVitro->InSilico Validates Predictions InVivo In Vivo Studies (Animal Models) InVitro->InVivo Leads to

References

Application Notes and Protocols: Development of 2-Aminothiazole Derivatives for Overcoming Imatinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor (TKI), revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL fusion oncoprotein.[1] However, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, has necessitated the development of next-generation inhibitors.[1][2] The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors, including the second-generation TKI Dasatinib.[3][4] This document provides detailed application notes and experimental protocols for the development and evaluation of novel 2-aminothiazole derivatives designed to overcome imatinib resistance in CML.

Mechanism of Imatinib Resistance and the Role of 2-Aminothiazole Derivatives

Imatinib resistance can be broadly categorized into BCR-ABL dependent and independent mechanisms.[5]

  • BCR-ABL Dependent Resistance: The most common mechanism involves point mutations in the ABL kinase domain, which either directly impair imatinib binding or stabilize the active conformation of the kinase, reducing the drug's efficacy.[2] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[6]

  • BCR-ABL Independent Resistance: These mechanisms include drug efflux through transporters like P-glycoprotein, activation of alternative signaling pathways (e.g., SRC family kinases), and inherent resistance of CML stem cells.[1][5]

2-Aminothiazole derivatives are being explored to overcome these resistance mechanisms due to their versatile structure, which allows for modifications that can accommodate mutations in the ATP-binding pocket of BCR-ABL and inhibit alternative kinases.[3][4]

Signaling Pathways in Imatinib Resistance

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways crucial for CML cell proliferation and survival. Understanding these pathways is key to evaluating the efficacy of novel inhibitors.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT/mTOR BCR_ABL->PI3K JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->BCR_ABL Inhibits (Wild-type & Mutants) RAS RAS/RAF/MEK/ERK (MAPK Pathway) GRB2->RAS Proliferation Increased Cell Proliferation Inhibition of Apoptosis RAS->Proliferation PI3K->Proliferation JAK_STAT->Proliferation

Caption: BCR-ABL signaling and points of inhibition.

Data Presentation: In Vitro Activity of 2-Aminothiazole Derivatives

The efficacy of novel compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against the target kinase and their anti-proliferative activity (GI50) against cancer cell lines.

Table 1: Kinase Inhibition Profile of Representative Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
ImatinibBcr-Abl (wild-type)25-100[7]
DasatinibBcr-Abl (wild-type)<1[7]
NilotinibBcr-Abl (wild-type)<30[7]
PonatinibBcr-Abl (T315I mutant)2[7]
Compound 11b (Purine Derivative) Bcr-Abl (wild-type) 15 [8]

Note: IC50 values can vary based on experimental conditions.

Table 2: Anti-Proliferative Activity against Imatinib-Sensitive and Resistant CML Cell Lines

CompoundK562 (Imatinib-Sensitive) GI50 (µM)KCL22 (Bcr-Abl T315I) GI50 (µM)Reference
Imatinib~0.3 - 0.5>20[8][9]
DasatinibNanomolar range>10 (less effective)[9]
Compound 11b (Purine Derivative) 0.7 - 1.3 6.4 - 11.5 [8]
Thiadiazole Derivative 5 50.66 (as IC50)Not specified, but designed for T315I[6]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Workflow for Inhibitor Development

The process of identifying and characterizing a novel 2-aminothiazole derivative involves a logical sequence of experiments.

Workflow A Compound Synthesis (2-Aminothiazole Library) B Primary Screen: In Vitro Kinase Assay (Wild-Type BCR-ABL) A->B C Hit Identification (IC50 < Threshold) B->C C->A Inactive D Secondary Screen: Kinase Assays vs. Mutant BCR-ABL (e.g., T315I) C->D Active E Cell-Based Proliferation Assays (Imatinib-Sensitive & Resistant CML cell lines) D->E F Lead Candidate Selection E->F F->D Suboptimal G Mechanism of Action Studies (Western Blot for Downstream Signaling) F->G Potent H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: Preclinical workflow for inhibitor discovery.

Experimental Protocols

In Vitro BCR-ABL Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the recombinant BCR-ABL enzyme.[7]

Materials:

  • Recombinant BCR-ABL enzyme (wild-type and mutants)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)[10]

  • Tyrosine kinase substrate (e.g., synthetic peptide like poly(Glu, Tyr) 4:1 or a protein substrate like CRKL)[7][11]

  • ATP (radiolabeled or non-radiolabeled)

  • Test compounds (2-aminothiazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a microplate well, combine the recombinant BCR-ABL kinase and the substrate in kinase reaction buffer.[11]

  • Inhibitor Incubation: Add the diluted test compounds to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[11]

  • Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.[11]

  • Reaction Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[12]

  • Stop Reaction & Detection:

    • Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Quantify kinase activity. If using the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability / Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[14]

Materials:

  • Imatinib-sensitive (e.g., K562) and resistant (e.g., K562/A02, KCL22) CML cell lines[6][15]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and Imatinib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls (Imatinib, DMSO vehicle) in culture medium. Add 100 µL to the appropriate wells to achieve the desired final concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" blank wells.

    • Calculate the percentage of viability for each treatment: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the GI50/IC50 value.

Western Blotting for Phospho-Protein Analysis

Principle: Western blotting is used to detect the phosphorylation status of BCR-ABL and its downstream targets (e.g., STAT5, CrkL), providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[12][16]

Materials:

  • CML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[16]

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5, anti-ABL, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture CML cells and treat them with various concentrations of the test compound for a specified time (e.g., 2-6 hours).[11]

    • Harvest the cells, wash with cold PBS, and lyse them in ice-cold lysis buffer.[11][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16][20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After final washes, incubate the membrane with ECL substrate and visualize the chemiluminescent signal using an imaging system.[12][19]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., Actin) to determine the dose-dependent inhibition of phosphorylation.[12]

Logical Relationship: Overcoming Resistance

2-aminothiazole derivatives can overcome imatinib resistance by accommodating the altered ATP-binding pocket of mutant BCR-ABL kinases.

Resistance_Mechanism cluster_wt Wild-Type BCR-ABL cluster_mut Mutant BCR-ABL (e.g., T315I) WT_Kinase ATP-Binding Pocket (Standard Conformation) MUT_Kinase ATP-Binding Pocket (Altered Conformation) Imatinib_WT Imatinib Imatinib_WT->WT_Kinase Binds Effectively Imatinib_MUT Imatinib Imatinib_MUT->MUT_Kinase Binding Impeded Aminothiazole 2-Aminothiazole Derivative Aminothiazole->MUT_Kinase Binds Effectively

Caption: Binding model for overcoming resistance.

References

Application Notes and Protocols for the Development of Aurora Kinase Inhibitors Based on the 2-Aminothiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-aminothiazolo[5,4-b]pyridine scaffold in the development of potent and selective Aurora kinase inhibitors. This document includes representative protocols for the synthesis, in-vitro biochemical assays, and cell-based evaluation of these compounds, along with a summary of key quantitative data from structurally related inhibitor classes to guide research efforts.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of various kinase inhibitors. The fusion of this moiety with a pyridine ring to form the this compound core represents a promising strategy for the generation of novel Aurora kinase inhibitors with potential for high potency and selectivity. This document outlines the key methodologies for the design, synthesis, and evaluation of such compounds.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

Due to the limited availability of extensive public data specifically for this compound-based Aurora kinase inhibitors, the following table summarizes the inhibitory activities of a closely related class of compounds, the imidazo[4,5-b]pyridine derivatives, to provide a benchmark for potency and selectivity.

Compound IDAurora A (Biochemical IC50, µM)Aurora B (Biochemical IC50, µM)p-Aurora A (T288) in HeLa cells (Cellular IC50, µM)p-Histone H3 (S10) in HeLa cells (Cellular IC50, µM)
28c 0.06712.710.1676.84
40f 0.0153.050.07024.24

Data is adapted from a study on imidazo[4,5-b]pyridine derivatives and is intended to serve as a reference for target potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for the development and evaluation of this compound-based inhibitors.

experimental_workflow Inhibitor Development Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start Synthesis of Scaffold Synthesis of This compound Scaffold Start->Synthesis of Scaffold Library Generation Derivative Library Generation Synthesis of Scaffold->Library Generation Biochemical Assay In-vitro Aurora Kinase Inhibition Assay (IC50) Library Generation->Biochemical Assay Cellular Assay Cellular p-Histone H3 Inhibition Assay Biochemical Assay->Cellular Assay Antiproliferative Assay Antiproliferative Assay (MTT/IC50) Cellular Assay->Antiproliferative Assay Lead Optimization Lead Optimization Antiproliferative Assay->Lead Optimization

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Aminothiazolo[5,4-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the condensation reaction between an α-haloketone and a thiourea derivative. For this compound, a common starting material is a substituted 2-aminopyridine which undergoes cyclization.[4]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Optimal reaction conditions are crucial for maximizing yield and purity. Key parameters to monitor and optimize include the choice of solvent, reaction temperature, and the potential use of a catalyst.[5] Solvents like ethanol are commonly used. The temperature can range from room temperature to reflux, depending on the specific reactants.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.

Q4: What are some greener synthetic alternatives for this synthesis?

A4: Eco-friendly approaches to thiazole synthesis include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis, which can reduce reaction times and energy consumption.[5]

Troubleshooting Guide

Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating or reflux to proceed efficiently.[5]
Inappropriate Solvent Screen different solvents. Ethanol is a common choice, but other polar solvents could be effective.[5][6]
Poor Quality of Starting Materials Ensure the purity of your starting materials, particularly the α-haloketone and thiourea precursors.
Inefficient Cyclization The final cyclization step can sometimes be inefficient. Ensure adequate reaction time and optimal temperature for this step. In some cases, a catalyst may be required.
Incorrect Stoichiometry Verify the molar ratios of your reactants to ensure they are correct for the desired reaction.
Formation of Impurities or Side Products
Possible Cause Suggested Solution
Reaction Temperature Too High or Prolonged Reaction Time Monitor the reaction using TLC to determine the optimal time and avoid overheating, which can lead to side product formation.[5]
Incorrect pH The pH of the reaction mixture can influence the reaction pathway. Adjusting the pH, for instance by using acidic conditions, might improve regioselectivity in some Hantzsch syntheses.[5][7]
Side Reactions of Starting Materials Reactive functional groups on your starting materials may lead to undesired side reactions. Consider using protecting groups if necessary.
Oxidation of Intermediates Inefficient oxidation of a dihydrothiazole intermediate can lead to impurities. Ensure sufficient oxidant is present if required by the specific reaction pathway.[6]
Difficulties in Product Isolation and Purification
Possible Cause Suggested Solution
Product is Soluble in the Reaction Solvent If the product does not precipitate upon cooling, try adding a non-solvent to induce precipitation.[6] Alternatively, remove the solvent under reduced pressure.
Complex Mixture of Products If TLC indicates multiple products, purification by column chromatography is recommended. A variety of solvent systems can be tested to achieve good separation.
Difficulty Removing Catalyst If a catalyst is used, choose one that is easily separable from the product, such as a solid-supported catalyst.[8]
Persistent Impurities If impurities co-elute with the product during column chromatography, recrystallization from a suitable solvent can be an effective purification method.[6] Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be beneficial.

Experimental Protocols

General Synthesis of this compound via Hantzsch Condensation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the appropriate α-haloketone precursor of the pyridine moiety (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Reagent Addition: Add thiourea (1.2 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum.

  • Neutralization: The crude product, often obtained as a salt, can be neutralized by dissolving it in water and adding a base like sodium bicarbonate until the pH is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (α-haloketone precursor, thiourea) Reagents Select Solvent (e.g., Ethanol) Reaction Hantzsch Condensation (Reflux) Reagents->Reaction TLC Monitor with TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool & Precipitate/ Concentrate TLC->Workup Complete Neutralize Neutralize (e.g., NaHCO3) Workup->Neutralize Purify Purify (Recrystallization or Chromatography) Neutralize->Purify Product This compound Purify->Product Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent No Improvement Success Improved Yield/ Purity Optimize_Temp->Success Improved Check_pH Adjust Reaction pH Optimize_Solvent->Check_pH No Improvement Optimize_Solvent->Success Improved Purification Optimize Purification (Column Chromatography, Recrystallization) Check_pH->Purification No Improvement Check_pH->Success Improved Purification->Success Reaction_Scheme Reactant1 Precursor A (α-haloketone of pyridine) Product This compound Reactant1->Product + Thiourea (Hantzsch Reaction) Reactant2 Thiourea

References

Technical Support Center: Optimization of 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminothiazoles.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent selection.Screen various solvents such as ethanol, methanol, water, or mixtures thereof. Polyethylene glycol (PEG-400) has also been shown to be an effective medium.[1][2]
Suboptimal reaction temperature.Optimize the temperature; refluxing or microwave heating can significantly improve yields and reduce reaction times.[3]
Ineffective or absent catalyst.Introduce an acidic or basic catalyst. Phase-transfer catalysts and reusable catalysts like silica-supported tungstosilicic acid have also proven beneficial.[1][3]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea. Use reagents from the same batch for consistency.[3]
Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.[4]
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Formation of Impurities or Side Products Reaction temperature is too high or the reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent over-reaction.[3]
Incorrect pH of the reaction mixture.Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[3]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[3]
Formation of a complex mixture of products.Employ column chromatography for purification.[3]
The catalyst is difficult to remove from the product.Utilize a solid-supported or magnetically separable catalyst for easier removal after the reaction.[1][5]
Poor Reproducibility Variability in reagent quality or reaction conditions.Strictly control all reaction parameters, including temperature, stirring speed, and addition rates. Use reagents of consistent purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[6]

Q2: My reaction is not yielding any product. What are the first things I should check?

A2: First, verify the quality and purity of your starting materials, particularly the α-haloketone and thiourea.[3] Ensure that your reaction temperature is optimal, as insufficient heat can prevent the reaction from proceeding.[3] Also, confirm that the stoichiometry of your reactants is correct.[3]

Q3: How can I improve the yield of my 2-aminothiazole synthesis?

A3: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[3] Microwave-assisted synthesis and solvent-free reaction conditions have also been shown to significantly improve yields and reduce reaction times.[3]

Q4: Are there "greener" or more environmentally friendly methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported acids, utilizing solvent-free grinding methods, and adopting microwave-assisted synthesis, which often requires less energy and time.[1][3]

Q5: I am observing multiple spots on my TLC, indicating the formation of side products. How can I minimize these?

A5: The formation of side products can often be attributed to excessive reaction times or temperatures.[3] Monitor your reaction closely with TLC to stop it once the starting material is consumed. Additionally, adjusting the pH of the reaction mixture can sometimes improve the selectivity of the reaction.[3]

Experimental Protocols

General Protocol for Hantzsch Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol is a standard procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Ice water bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).[6]

  • Stir the reaction mixture and heat it to 70°C for 1 hour.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.[6]

  • Pour the cooled reaction mixture into ice water, which will cause the product to precipitate.[6]

  • Collect the resulting precipitate by filtration.[6]

  • Dry the collected solid under a vacuum.[6]

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactants Mix α-haloketone and Thiourea in Solvent heat Heat and Stir (e.g., 70°C, 1 hr) reactants->heat Start Reaction monitor Monitor with TLC heat->monitor During Reaction cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filtrate Filter to Collect Product precipitate->filtrate dry Dry Under Vacuum filtrate->dry

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incorrect Stoichiometry? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Ineffective Solvent? start->cause4 cause5 No/Poor Catalyst? start->cause5 sol1 Verify Molar Ratios cause1->sol1 sol2 Check Reagent Purity cause2->sol2 sol3 Optimize Temperature (e.g., Reflux, Microwave) cause3->sol3 sol4 Screen Solvents (e.g., EtOH, H2O) cause4->sol4 sol5 Add/Change Catalyst cause5->sol5

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 2-Aminothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminothiazolo[5,4-b]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives, offering potential causes and solutions.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Potential Causes:

  • High Polarity and Basicity: The basic nitrogen atoms in the pyridine and aminothiazole rings can interact strongly with the acidic silica gel stationary phase, leading to tailing and poor separation.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to effectively move the compound down the column while separating it from impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation.

Solutions:

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent to suppress the interaction between the basic compound and the acidic silica gel.

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. Common solvent systems for these derivatives include mixtures of dichloromethane/methanol, ethyl acetate/hexanes, and chloroform/methanol.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Proper Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

Issue 2: Difficulty in Crystallizing the Product

Potential Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good or too poor a solvent for the compound at all temperatures.

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.

  • Oiling Out: The compound may separate from the solution as an oil rather than a solid, which often happens with compounds that have low melting points or when the solution is cooled too quickly.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents with different polarities. For this compound derivatives, common recrystallization solvents include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethanol/water.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of larger, purer crystals.

  • Address Oiling Out: If the compound oils out, try reheating the solution to dissolve the oil, adding more solvent, and then cooling it more slowly. Alternatively, try a different solvent system.

Issue 3: Emulsion Formation During Acid-Base Extraction

Potential Causes:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion, especially when basic aqueous solutions are used.

  • Presence of Particulate Matter: Undissolved solids can stabilize emulsions.

  • High Concentration of the Compound: A high concentration of the amphiphilic compound can act as a surfactant, promoting emulsion formation.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite® to remove particulate matter that may be stabilizing the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes be sufficient for the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound derivatives on a laboratory scale?

A1: Column chromatography on silica gel is the most widely used and generally effective method for the purification of these derivatives.[1] However, due to the basic nature of these compounds, it is often necessary to add a basic modifier like triethylamine to the eluent to achieve good separation and prevent tailing.

Q2: My this compound derivative is a solid. Is recrystallization a better option than column chromatography?

A2: Recrystallization can be an excellent purification method for solid compounds if a suitable solvent is found. It is often more efficient and can provide a higher purity product in a single step compared to chromatography. However, finding the right solvent can be a trial-and-error process. If the compound is heavily contaminated with impurities that have similar solubility profiles, column chromatography may be necessary as a preliminary purification step.

Q3: Can I use acid-base extraction to purify my this compound derivative?

A3: Yes, acid-base extraction can be a very effective technique, especially for removing non-basic impurities. The basic this compound derivative can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[1] Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized, typically under UV light, to identify the fractions containing the pure product.

Q5: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A5: Common impurities can include unreacted starting materials, reagents, and side-products from the specific synthetic route employed. For instance, if the synthesis involves a cyclization reaction, incomplete cyclization may result in open-chain precursors as impurities. Over-reaction or side reactions on the pyridine or thiazole rings can also lead to impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueTypical Recovery YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 60-90%>95%Widely applicable, good for complex mixtures.[1]Can be time-consuming and requires large volumes of solvent.
Recrystallization 50-85%>98%Simple, cost-effective, can yield very pure product.Finding a suitable solvent can be challenging; not suitable for all compounds.
Acid-Base Extraction 70-95%>95%Excellent for removing non-basic impurities, scalable.May not be suitable for acid- or base-sensitive compounds; can lead to emulsions.

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar eluent (e.g., 100% dichloromethane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a small amount of triethylamine (0.1-1%).

  • Fraction Collection: Collect fractions in test tubes as the eluent passes through the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 3: Acid-Base Extraction of a this compound Derivative
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the basic product into the aqueous phase. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous solution of NaOH until the solution is strongly basic (pH > 12), which should cause the deprotonated product to precipitate or form an oily layer.

  • Back-Extraction: Extract the product from the basic aqueous solution with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Is_Solid Is the product a solid? Crude_Product->Is_Solid Acid_Base_Extraction Acid-Base Extraction (for non-basic impurities) Crude_Product->Acid_Base_Extraction Alternative First Step Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Column_Chromatography Start Poor Separation/ Tailing in Column Chromatography Cause1 High Polarity/Basicity? Start->Cause1 Solution1 Add Basic Modifier (e.g., TEA) Cause1->Solution1 Yes Cause2 Inappropriate Solvent? Cause1->Cause2 No Improved Improved Separation Solution1->Improved Solution2 Optimize Solvent System Cause2->Solution2 Yes Cause3 Column Overloaded? Cause2->Cause3 No Solution2->Improved Solution3 Reduce Sample Load Cause3->Solution3 Yes Cause3->Improved No, re-evaluate packing Solution3->Improved

Caption: Troubleshooting decision tree for column chromatography issues.

References

Addressing side reactions in the synthesis of thiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of thiazolo[5,4-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazolo[5,4-b]pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a low yield of my desired thiazolo[5,4-b]pyridine product. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of thiazolo[5,4-b]pyridines can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are key areas to troubleshoot:

  • Purity of Starting Materials: The stability and purity of your starting materials, such as 3-amino-2-chloropyridine and the relevant isothiocyanate or thiourea, are critical. Impurities can lead to the formation of undesired side products, consuming your reactants and complicating purification.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, purify them before use. For instance, 3-amino-2-chloropyridine can be recrystallized.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction yield.

    • Recommendation: A systematic optimization of reaction conditions is recommended. The table below provides a summary of conditions that have been successfully employed in the literature for similar cyclization reactions.

  • Incomplete Cyclization: The intramolecular cyclization to form the thiazole ring may not go to completion.

    • Recommendation: Increasing the reaction temperature or time may drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Q2: I have identified an unexpected isomer in my reaction mixture. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers can be a significant issue, particularly when using substituted pyridines. The substitution pattern on the pyridine ring can influence the site of cyclization.

  • Cause: The presence of multiple nucleophilic sites on the pyridine precursor can lead to the formation of different isomers. For example, in the synthesis of some thiazolo[4,5-b] and [5,4-b]pyridines, the cyclization can occur on the pyridine nitrogen under certain conditions.

  • Solution:

    • Control of Reaction Conditions: The choice of solvent and base can influence the regioselectivity. For instance, treatment of certain pyridylthioureas with sodium methoxide in N-methylpyrrolidinone (NMP) has been shown to favor the formation of thiazolo[5,4-b]pyridines.

    • Protecting Groups: If the pyridine ring has other reactive functional groups, consider using protecting groups to block unwanted reaction pathways.

Q3: My purification is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?

A3: Effective purification is key to obtaining the desired thiazolo[5,4-b]pyridine with high purity.

  • Common Impurities: Unreacted 3-amino-2-chloropyridine, isothiocyanate/thiourea, and potential dimeric byproducts are common impurities.

  • Purification Methods:

    • Column Chromatography: This is the most common method for purifying thiazolo[5,4-b]pyridine derivatives. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing impurities.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations and to obtain highly pure compounds, preparative HPLC can be employed.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of cyclization conditions for a thiazolo[4,5-b]pyridin-7(4H)-one, which provides valuable insights applicable to the synthesis of other thiazolopyridine isomers.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF25890
2K₂CO₃ (2.0)DMF25888
3Cs₂CO₃ (2.0)DMF25885
4DBU (1.2)DMF25865
5NaH (1.2)THF25850
6NaH (1.2)Dioxane25845
7K₂CO₃ (2.0)DMF60875
8K₂CO₃ (2.0)DMSO80877
9K₂CO₃ (2.0)Dioxane808NR
10K₂CO₃ (2.0)Toluene808NR

NR: No Reaction

Experimental Protocols

General Procedure for the Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine

This protocol describes the reduction of a nitro group followed by in-situ cyclization to form the thiazolo[5,4-b]pyridine ring system.

  • Reaction Setup: A mixture of Fe powder (75.2 mmol, 4.2 g) and 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (18.8 mmol, 5 g) in acetic acid is prepared in a round-bottom flask.

  • Reaction Execution: The mixture is stirred at 60 °C for 2 hours.

  • Work-up: The reaction mixture is filtered to remove the iron powder.

  • Isolation: The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired product.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product A 3-Amino-2-chloropyridine C Nucleophilic Substitution & Intramolecular Cyclization A->C B Isothiocyanate / Thiourea B->C D Quenching / Extraction C->D Reaction Mixture E Column Chromatography D->E Crude Product F Recrystallization D->F Crude Solid G Thiazolo[5,4-b]pyridine E->G Purified Product F->G Highly Pure Product

Caption: General workflow for the synthesis and purification of thiazolo[5,4-b]pyridines.

Troubleshooting_Flowchart Start Low Product Yield Purity Check Starting Material Purity Start->Purity Impure Impure? Purity->Impure Conditions Optimize Reaction Conditions (T, t, solvent) Completion Monitor Reaction for Completion (TLC/LCMS) Conditions->Completion Adjust Adjust Conditions (see Table 1) Conditions->Adjust IncreaseTime Increase Reaction Time/Temperature Completion->IncreaseTime Incomplete Success Improved Yield Completion->Success Complete Impure->Conditions No Purify Purify Starting Materials Impure->Purify Yes Purify->Conditions Adjust->Completion IncreaseTime->Success

Caption: Troubleshooting flowchart for addressing low yields in thiazolo[5,4-b]pyridine synthesis.

Technical Support Center: 2-Aminothiazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. A common synthetic route involves the reaction of 2-chloro-3-aminopyridine with potassium thiocyanate. The efficiency of this reaction is highly dependent on the solvent, temperature, and reaction time.

Troubleshooting Steps:

  • Solvent Choice: The polarity and boiling point of the solvent are critical. While various solvents can be used, consider exploring greener solvent alternatives like eucalyptol or sabinene, which have been shown to be effective under thermal or microwave activation.[1][2]

  • Temperature Control: Ensure the reaction temperature is optimal for the cyclization step. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or side-product formation.

  • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] Premature workup will result in a lower yield of the desired product.

  • Purity of Starting Materials: Impurities in the 2-chloro-3-aminopyridine or potassium thiocyanate can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts.

Q2: What are the most common side products and how can I minimize them?

Side product formation is a frequent cause of reduced yields. In the synthesis of thiazolo[5,4-b]pyridine derivatives, the formation of isomers or products from undesired reaction pathways can occur.

Troubleshooting Steps:

  • Control of Reaction Conditions: Strict control over temperature and the rate of reagent addition can help minimize the formation of side products.

  • Purification of Intermediates: If the synthesis involves multiple steps, purifying the intermediates is crucial. For instance, in multi-step syntheses, Boc protection of the amino group of the thiazole intermediate can prevent side reactions during subsequent coupling steps.[3]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies. For example, the Hantzsch reaction to form the aminothiazole ring followed by subsequent modifications can be a versatile approach.[4]

Q3: How can I effectively purify the final product to achieve high purity (>95%)?

Effective purification is essential to obtain a high-quality final product. The choice of purification method depends on the nature of the impurities.

Troubleshooting Steps:

  • Column Chromatography: This is a standard method for purifying organic compounds. Silica gel (230-400 mesh) is commonly used for the purification of thiazolo[5,4-b]pyridine derivatives.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, preparative HPLC can be employed.[5]

Q4: Can the choice of catalyst impact the reaction yield?

Yes, for multi-step syntheses involving coupling reactions, the choice of catalyst is critical. For example, in a Suzuki cross-coupling reaction to functionalize the thiazolo[5,4-b]pyridine scaffold, a palladium catalyst such as Pd(dppf)Cl2 is often used.[3] The catalyst loading and reaction conditions must be optimized to maximize the yield.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes different conditions and their reported yields for thiazolo[5,4-b]pyridine derivatives, providing a basis for comparison and optimization.

Starting MaterialsCatalyst/ReagentsSolventYield (%)Reference
3-amino-5-bromo-2-chloropyridine, KSCNN/ANot Specified75[3]
Boc-protected aminothiazole, boronic acid pinacol esterPd(dppf)Cl2Not Specified70[3]
2-bromo-1-(4-bromophenyl)ethanone, thiourea derivativeN/ANot Specified64[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol is based on a common method for forming the core thiazolo[5,4-b]pyridine structure.[3]

Materials:

  • 3-amino-5-bromo-2-chloropyridine

  • Potassium thiocyanate (KSCN)

  • Appropriate solvent (e.g., DMF or as optimized)

Procedure:

  • Dissolve 3-amino-5-bromo-2-chloropyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add potassium thiocyanate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

G cluster_workflow Experimental Workflow for this compound Synthesis start Start: Starting Materials (e.g., 3-amino-2-chloropyridine, KSCN) reaction Reaction: Cyclization in Solvent start->reaction monitoring Monitoring: TLC Analysis reaction->monitoring monitoring->reaction Incomplete workup Workup: Precipitation and Filtration monitoring->workup Reaction Complete purification Purification: Column Chromatography / Recrystallization workup->purification analysis Analysis: NMR, MS, Purity Check purification->analysis analysis->purification Impure end End: Pure Product analysis->end Purity >95%

Caption: A flowchart of the synthesis and purification process.

G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield start Problem: Low Yield check_starting Check Purity of Starting Materials start->check_starting check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sol_purify Solution: Purify/Replace Reagents check_starting->sol_purify Impurities Detected sol_temp Solution: Optimize Temperature check_conditions->sol_temp Suboptimal Temp sol_time Solution: Optimize Reaction Time check_conditions->sol_time Suboptimal Time sol_solvent Solution: Test Alternative Solvents check_conditions->sol_solvent Potential Solvent Issue sol_purification Solution: Refine Purification Method (e.g., HPLC) check_workup->sol_purification Product Loss During Purification

Caption: A decision tree for troubleshooting low synthesis yields.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 2-aminothiazole derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My 2-aminothiazole derivative has extremely low aqueous solubility, making it difficult to perform in vitro assays. What are my immediate options for solubilization during initial screening?

Answer: For rapid, small-scale solubilization for in vitro screening, you can employ the following strategies:

  • Co-solvents: A mixture of a water-miscible organic solvent and water can significantly enhance the solubility of your compound.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is advisable to start with a low percentage of the co-solvent and incrementally increase it until the compound dissolves. Be aware of the potential cytotoxicity of the co-solvent to your cell lines.[1]

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the basicity of the amino group.[1][2] In acidic conditions, the amine group can be protonated, which may lead to an increase in aqueous solubility.[1][2] You can attempt to dissolve your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values could cause degradation of your compound.[1]

Question: I am attempting to improve the solubility of my 2-aminothiazole derivative by forming a salt, but my attempts have been unsuccessful. What could be the reason?

Answer: The success of salt formation is not guaranteed and is dependent on the pKa difference (ΔpKa) between the drug and the co-former.[1] A general guideline is that for a stable salt to form, the ΔpKa between the basic 2-aminothiazole derivative and the acidic co-former should be greater than 2 to 3.[1] If the ΔpKa is less than 0, the formation of a co-crystal is more probable.[1] When the ΔpKa is between 0 and 3, either a salt or a co-crystal may form.[1] It is recommended to screen a variety of co-formers with a range of pKa values.[1]

Question: My 2-aminothiazole compound is precipitating out of solution during my cell-based assay. What is the likely cause and how can I prevent this?

Answer: Precipitation during cell-based assays is a frequent issue with poorly soluble compounds. This is often caused by a phenomenon known as "solvent-shifting," where the compound precipitates when the DMSO stock solution is diluted into the aqueous cell culture medium. The final concentration of your compound may have surpassed its thermodynamic solubility in the assay medium. To mitigate this, you can try lowering the final concentration of the compound, increasing the percentage of co-solvent (while being mindful of cell toxicity), or exploring formulation strategies like using cyclodextrins to enhance the apparent solubility.

Question: I am observing significant debromination of my 5-bromo-2-aminothiazole starting material during a cross-coupling reaction. How can I minimize this side reaction?

Answer: Protodebromination is a known side reaction with electron-rich heterocyclic systems. To reduce this, consider the following adjustments:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ or a phosphate base may be beneficial.

  • Optimize Ligand: The choice of phosphine ligand is critical. Experiment with different ligands as some can favor the desired cross-coupling over reductive elimination pathways that lead to debromination.

  • Lower Reaction Temperature: High temperatures can accelerate side reactions. Reducing the reaction temperature, even if it slows down the desired reaction, can significantly decrease debromination.

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents and perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

What are the common strategies to enhance the solubility of 2-aminothiazole derivatives?

Several techniques can be used to improve the solubility of 2-aminothiazole compounds. These can be broadly classified into:

  • Physical Modifications: These include methods like particle size reduction (micronization), and the formation of amorphous solid dispersions or co-crystals.[1]

  • Chemical Modifications: This approach involves structurally modifying the compound to a more soluble form, such as salt formation or creating a prodrug.[1]

  • Formulation Approaches: These strategies involve the use of excipients to improve solubility, such as complexation with cyclodextrins or the use of co-solvents and pH adjustments.[1]

How do I choose the most suitable solubility enhancement strategy for my 2-aminothiazole derivative?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your specific compound, the intended dosage form, and the stage of drug development.[1] A logical workflow can guide your decision-making process.

Data Presentation

The following tables provide a summary of quantitative data on the solubility enhancement achieved through various techniques for poorly soluble compounds. While data for a broad range of 2-aminothiazole derivatives is not always available in a consolidated format, these examples with structurally related compounds or other poorly soluble drugs illustrate the potential for significant improvements.

Table 1: Solubility Enhancement via Prodrug Formation

Parent DrugProdrug MoietyFold Increase in Aqueous SolubilityReference Compound Class
AcyclovirPeptide (amide)17-foldAntiviral
AcyclovirPeptide (ester)9-foldAntiviral
6-Methoxy-2-naphthylacetic acidPiperazine (ester)11.2-fold (permeability)NSAID
Taxoid2'-O-isoform4000-foldAnticancer
Palmarumycin CGlycyl ester>7-foldAnticancer
FtsZ inhibitorN-Mannich base2.8-fold (PBS, pH 7.4), 100-fold (citrate, pH 2.6)Antibacterial

Table 2: Solubility Enhancement of a 2-Aminothiophene Derivative using Cyclodextrins

FormulationSolubility (µg/mL)Fold Increase
Pure 2-Aminothiophene Derivative15.2-
Inclusion Complex with HP-β-CD185.612.2

Data adapted from a study on a 2-aminothiophene derivative, demonstrating the potential of cyclodextrin complexation.[1]

Table 3: Solubility Enhancement of Gliclazide via Solid Dispersion with PVP K30

FormulationSolubility (µg/mL)Fold Increase
Pure Gliclazide38.74-
Gliclazide:PVP K30 (1:5) Solid Dispersion98.302.54

Data for Gliclazide, a BCS Class II drug, illustrating the utility of solid dispersions.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and solubility enhancement of 2-aminothiazole derivatives.

Protocol 1: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative

This protocol describes a general and widely used method for synthesizing the 2-aminothiazole core structure.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or a substituted thioamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone in ethanol.

  • Add the thioamide or thiourea (1-1.2 equivalents) to the solution.[1]

  • Reflux the reaction mixture for 30 minutes to several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.[1]

  • Collect the precipitated solid by filtration using a Buchner funnel.[1]

  • Wash the collected solid with cold ethanol to remove any remaining impurities.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Preparation of Co-crystals of a 2-Aminothiazole Derivative

This protocol outlines a general method for preparing co-crystals of a 2-aminothiazole derivative with a carboxylic acid co-former using the solvent evaporation technique.[1]

Materials:

  • 2-Aminothiazole derivative

  • Carboxylic acid co-former (e.g., indole-2-carboxylic acid)

  • Suitable solvent (e.g., ethanol, methanol)

  • Beaker or flask

  • Stirring plate and stir bar

  • Evaporating dish or crystallizing dish

Procedure:

  • Dissolve equimolar amounts of the 2-aminothiazole derivative and the carboxylic acid co-former in a minimal amount of a suitable solvent with stirring.[1]

  • If necessary, gently heat the solution to ensure complete dissolution.[1]

  • Transfer the clear solution to an evaporating dish or a crystallizing dish.[1]

  • Allow the solvent to evaporate slowly at room temperature.[1]

  • Collect the resulting crystals.

  • Characterize the collected crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of co-crystals.[1]

Protocol 3: Enhancement of 2-Aminothiazole Derivative Solubility using Cyclodextrins

This protocol, adapted from a study on a related 2-aminothiophene derivative, describes the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[1]

Materials:

  • 2-Aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD.[1]

  • Add the 2-aminothiazole derivative to the HP-β-CD solution in a 1:1 molar ratio.[1]

  • Stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.[1]

  • Freeze the resulting solution at -80°C.[1]

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]

  • Characterize the resulting complex for solubility enhancement and other physical properties.[1]

Protocol 4: Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of a compound.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (for UV-Vis absorbance or nephelometry)

  • Filtration plate or centrifuge

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) to allow the solution to reach equilibrium.[3]

  • Separation of Undissolved Compound:

    • Filtration Method: Use a filtration plate to separate the supernatant from any precipitated solid.

    • Centrifugation Method: Centrifuge the plate at high speed to pellet the undissolved compound.

  • Quantification: Transfer the clear supernatant to a new UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a plate reader by measuring the UV-Vis absorbance at the compound's λmax. Alternatively, for compounds without a strong chromophore, LC-MS can be used for quantification.[3]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound. Use the absorbance of the samples to determine the kinetic solubility.

Visualizations

Decision Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a 2-aminothiazole derivative.

solubility_workflow start Poorly Soluble 2-Aminothiazole Derivative phys_chem Characterize Physicochemical Properties (pKa, logP, melting point, crystallinity) start->phys_chem is_ionizable Is the compound ionizable? phys_chem->is_ionizable prodrug Consider Prodrug Strategy phys_chem->prodrug delta_pka Is ΔpKa > 2-3 with a suitable co-former? is_ionizable->delta_pka Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No salt_screen Perform Salt Screening delta_pka->salt_screen Yes cocrystal_screen Perform Co-crystal Screening delta_pka->cocrystal_screen No end Optimized Solubility salt_screen->end cocrystal_screen->end solid_dispersion Consider Amorphous Solid Dispersion (e.g., HME, Spray Drying) is_thermally_stable->solid_dispersion Yes formulation Formulation Approaches (Co-solvents, Cyclodextrins, pH adjustment) is_thermally_stable->formulation No solid_dispersion->end formulation->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Workflow for Hantzsch Thiazole Synthesis

This diagram outlines the key steps in the Hantzsch synthesis of a 2-aminothiazole derivative.

hantzsch_workflow start Start dissolve Dissolve α-haloketone in ethanol start->dissolve add_thioamide Add thiourea/ thioamide dissolve->add_thioamide reflux Reflux reaction mixture add_thioamide->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temp & then in ice bath monitor->cool filter Filter precipitate cool->filter wash Wash with cold ethanol filter->wash purify Recrystallize for purification wash->purify end End purify->end

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic for a Failed Suzuki-Miyaura Coupling

This diagram provides a logical approach to troubleshooting a failed Suzuki-Miyaura coupling reaction with a 2-aminothiazole substrate.

suzuki_troubleshooting start Low/No Yield in Suzuki-Miyaura Coupling check_catalyst Check Catalyst and Ligand start->check_catalyst check_base Check Base check_catalyst->check_base OK solution Try alternative conditions: - Bulky, electron-rich ligand - Stronger/milder base (e.g., K3PO4) - Lower temperature, longer time - Thoroughly degas solvents check_catalyst->solution Issue Found check_temp Check Reaction Temperature check_base->check_temp OK check_base->solution Issue Found check_deaeration Check Deaeration check_temp->check_deaeration OK check_temp->solution Issue Found check_deaeration->solution Issue Found end Improved Yield check_deaeration->end All OK solution->end

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

References

Strategies to reduce the toxicity of 2-aminothiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminothiazole Derivative Research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the toxicity of 2-aminothiazole-containing compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do some of my 2-aminothiazole derivatives exhibit significant toxicity?

A1: The 2-aminothiazole scaffold, while a valuable pharmacophore, is also classified as a potential toxicophore.[1][2] The toxicity often arises from metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[3] The primary mechanism involves the oxidation of the thiazole ring to form a reactive epoxide intermediate at the C4-C5 position.[2] This electrophilic metabolite can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[2][3] Chronic exposure has been associated with adverse effects on the nervous system, kidneys, and reproductive system.[4]

Q2: My new derivative is potent in enzymatic assays but shows high cytotoxicity. What are the first troubleshooting steps?

A2: When high cytotoxicity is observed, it is crucial to determine if it stems from off-target effects or metabolic activation.

  • Assess Metabolic Stability: The first step is to evaluate the compound's stability in the presence of liver microsomes. A short half-life can indicate rapid metabolism, potentially forming the toxic reactive intermediates mentioned in Q1.[5]

  • Test for Reactive Metabolites: Conduct a glutathione (GSH) trapping assay. The formation of GSH conjugates is a strong indicator that chemically reactive, electrophilic metabolites are being produced.[3]

  • Evaluate Assay Interference: Be aware that 2-aminothiazole derivatives can be Pan-Assay Interference Compounds (PAINS), which can cause false positives in various high-throughput screens.[2] It is important to use orthogonal assays to confirm the compound's activity and rule out non-specific interactions.[2]

Q3: What are the most effective strategies to structurally modify a 2-aminothiazole derivative to reduce its toxicity?

A3: The primary goal is to block or alter the metabolic activation pathway. Key strategies include:

  • Substitution at C4 and C5 Positions: Introducing substituents at the C4 or C5 positions of the thiazole ring can sterically hinder the C4-C5 epoxidation, forcing metabolism to occur through alternative, non-toxic pathways.[2] The nature and position of these substituents are critical in influencing the compound's overall biological activity and safety profile.[6][7]

  • Modification of the 2-Amino Group: The N-2 position of the aminothiazole ring offers high flexibility for modification.[5][8] Acylating the amino group to form an amide can significantly alter the electronic properties of the ring and influence metabolism.[7][9]

  • Bioisosteric Replacement: This involves replacing the entire 2-aminothiazole ring with another chemical group that has similar physical or chemical properties but a different metabolic profile. This is a highly effective strategy to mitigate mechanism-based toxicity.[3][10]

Q4: What is bioisosteric replacement, and which replacements are suitable for the 2-aminothiazole moiety?

A4: Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by substituting a functional group with another that retains similar biological activity but has improved physicochemical, pharmacokinetic, or toxicity profiles.[11] For reducing the toxicity of 2-aminothiazole derivatives, common replacements include:

  • 2-Aminooxazole: Replacing the sulfur atom of the thiazole with oxygen to form a 2-aminooxazole can decrease lipophilicity and may avoid sulfur-specific metabolic issues, while often retaining or even improving biological activity.[10]

  • Isoxazole or Pyrazole: In cases where the thiazole ring itself is the source of bioactivation, replacing it with other five-membered heterocycles like isoxazole or pyrazole has been shown to reduce the formation of reactive metabolites.[3]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Toxicity

This guide provides a logical workflow for researchers who have identified a promising 2-aminothiazole derivative but are facing challenges with its toxicity profile.

cluster_0 Phase 1: Toxicity Identification cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Mitigation Strategy start Active Compound Identified assay Cytotoxicity Assay (e.g., MTT) start->assay decision1 Is Compound Toxic? assay->decision1 end_good Low Toxicity: Proceed with further studies decision1->end_good No metabolism Metabolic Stability Assay (Liver Microsomes) decision1->metabolism Yes gsh_trap Glutathione (GSH) Trapping Assay metabolism->gsh_trap decision2 Reactive Metabolites Detected? gsh_trap->decision2 modify Implement Structural Modification: - C4/C5 Substitution - N-Acylation - Bioisosteric Replacement decision2->modify Yes end_bad Toxicity Unresolved: Re-evaluate scaffold decision2->end_bad No (Toxicity from other mechanism) re_synthesize Synthesize New Analogues modify->re_synthesize re_synthesize->assay cluster_workflow MTT Assay Workflow c1 Culture Cancer Cell Lines c2 Seed Cells into 96-well Plates c1->c2 c3 Treat with Test Compound (24-72h) c2->c3 c4 Add MTT Reagent (2-4h Incubation) c3->c4 c5 Solubilize Formazan Crystals with DMSO c4->c5 c6 Read Absorbance (~570 nm) c5->c6 c7 Calculate IC50 Value c6->c7 cluster_pathway Metabolic Activation & Toxicity Pathway p1 2-Aminothiazole Derivative p2 Metabolism by CYP450 Enzymes p1->p2 p3 Reactive Epoxide Intermediate p2->p3 p4 Covalent Binding to Cellular Macromolecules (Proteins, DNA) p3->p4 p5 Cellular Dysfunction & Toxicity p4->p5

References

Technical Support Center: Improving Metabolic Stability of 2-Aminothiazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols for addressing the metabolic stability challenges associated with 2-aminothiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-aminothiazole-based compounds exhibit poor metabolic stability?

The 2-aminothiazole ring itself is often a "metabolic hotspot."[1] It is susceptible to metabolic activation, particularly oxidation by Cytochrome P450 (CYP) enzymes in the liver.[1][2] This can lead to the formation of reactive metabolites, which may result in toxicity or rapid clearance of the compound from the body.[3][4]

Q2: What is the primary metabolic pathway leading to the instability of the 2-aminothiazole ring?

The most common pathway is CYP-mediated epoxidation across the C4-C5 double bond of the thiazole ring.[1][4] This initial epoxide is unstable and can undergo further transformations, including rearrangement to a 5-hydroxythiazole (which can tautomerize to a thiazolone) or ring-opening, leading to the formation of reactive acylthiourea species.[1]

Q3: What are reactive metabolites and why are they a concern?

Reactive metabolites are chemically reactive species generated during metabolism. In the case of 2-aminothiazoles, the epoxide intermediate is electrophilic and can covalently bind to nucleophilic residues on proteins or form adducts with glutathione (GSH).[2] This covalent binding can lead to idiosyncratic adverse drug reactions (ADRs) and is a significant safety concern in drug development.[4]

Q4: How can I determine if my 2-aminothiazole compound is metabolically unstable?

The most common in vitro methods are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[5][6]

  • Microsomal Stability Assays use subcellular fractions (microsomes) containing Phase I enzymes (like CYPs) to assess a compound's susceptibility to oxidative metabolism.[6][7]

  • Hepatocyte Stability Assays use intact liver cells, which contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, providing a more comprehensive picture of hepatic clearance.[5][8][9]

Q5: What is the difference in utility between a microsomal and a hepatocyte stability assay?

Microsomal assays are excellent for high-throughput screening of compounds susceptible to Phase I (CYP-mediated) metabolism.[6] Hepatocyte assays provide a more complete profile of a compound's metabolic fate, as they include both Phase I and Phase II (conjugative) pathways, and are considered more reflective of the in vivo environment.[5][9]

Troubleshooting Guides

Problem 1: My compound degrades very quickly in the Human Liver Microsomal (HLM) assay (e.g., half-life < 15 minutes). What should I do next?

A short half-life in HLM suggests rapid oxidative metabolism, likely by CYP enzymes.[7] Your next steps should focus on identifying the exact site of metabolism ("soft spot") and then modifying the structure to block this pathway.

Recommended Workflow:

  • Confirm NADPH Dependence: Run the microsomal assay with and without the necessary cofactor, NADPH.[7][10] If degradation only occurs in the presence of NADPH, it strongly implicates CYP enzyme involvement.

  • Perform Metabolite Identification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze samples from the stability assay.[11][12] Look for metabolites with a mass increase of +16 Da (oxidation) or +32 Da (dihydroxylation) compared to the parent compound.[1]

  • Identify the Hotspot: Characterize the structure of the major metabolites using MS/MS fragmentation patterns.[13] If you observe oxidation on the thiazole ring, this confirms it as a primary metabolic hotspot.[1][2]

  • Implement a Structural Modification Strategy: Based on the identified hotspot, design and synthesize new analogues to improve stability (see Q2 in the next section).

Problem 2: My metabolite identification study suggests the formation of reactive metabolites (e.g., glutathione adducts). How can I address this liability?

The formation of GSH adducts is a clear sign of bioactivation.[2] The primary goal is to prevent the formation of the initial reactive species (e.g., the C4-C5 epoxide).

Recommended Strategies:

  • Block the Metabolic Hotspot: Introduce a small, metabolically stable substituent at the C4 or C5 position of the thiazole ring. A methyl or halogen group can sterically hinder the CYP enzyme from accessing the double bond, thus preventing epoxidation.[4]

  • Bioisosteric Replacement: Consider replacing the 2-aminothiazole ring with a more metabolically stable heterocycle. For example, replacing it with a 2-aminooxazole has been shown to improve physicochemical properties like water solubility while maintaining biological activity.[14]

  • Modulate Electronics: Altering the electronic properties of the ring system by modifying distal substituents can sometimes decrease the susceptibility of the thiazole ring to oxidation.

Quantitative Data on Metabolic Stability

Structural modifications can have a significant impact on the metabolic stability of 2-aminothiazole compounds. The following table summarizes data on how different benzoyl substituents at the N-2 position affect the half-life in human and mouse liver microsomes.

CompoundR Group (Substituent)Half-life (t₁/₂) in MLM (min)Half-life (t₁/₂) in HLM (min)
37 3-methylbenzoyl6-
43 3-methoxybenzoyl12-
52 3-bromobenzoyl14-
53 4-bromobenzoyl16-
55 3-chlorobenzoyl1928
Data sourced from a study on 2-aminothiazoles against Mycobacterium tuberculosis.[1] MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes.

Visualized Workflows and Pathways

Metabolic_Activation_Pathway Metabolic Activation of 2-Aminothiazole Ring cluster_0 Phase I Metabolism cluster_1 Conjugation / Binding Parent 2-Aminothiazole Compound Epoxide C4-C5 Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 Oxidation Thiazolone 5-Hydroxythiazole / Thiazolone Tautomer Epoxide->Thiazolone Rearrangement (NIH Shift) GSH_Adduct GSH Adduct Epoxide->GSH_Adduct GSH Protein_Binding Covalent Protein Binding Epoxide->Protein_Binding Protein Nucleophiles Acylthiourea Ring-Opened Acylthiourea Thiazolone->Acylthiourea Hydrolysis

Caption: CYP450-mediated metabolic activation pathway of a 2-aminothiazole scaffold.

Experimental_Workflow Workflow for Investigating Metabolic Instability start Start: Unstable Compound microsomes 1. Perform Liver Microsomal Stability Assay start->microsomes check_nadph 2. Confirm NADPH Dependence microsomes->check_nadph met_id 3. Conduct Metabolite Identification (LC-MS/MS) check_nadph->met_id Yes modify_other 5b. Modify other 'soft spots' on the molecule check_nadph->modify_other No gsh_trapping Include GSH Trapping to detect reactive species met_id->gsh_trapping analyze 4. Analyze Data: Identify Metabolic Hotspots met_id->analyze gsh_trapping->analyze decision Is the thiazole ring the primary hotspot? analyze->decision modify_thiazole 5a. Modify Thiazole Ring: - Add blocking group - Bioisosteric replacement decision->modify_thiazole Yes decision->modify_other No resynthesize 6. Synthesize New Analogues modify_thiazole->resynthesize modify_other->resynthesize retest 7. Re-evaluate Stability in Microsomal Assay resynthesize->retest finish End: Stable Compound retest->finish

Caption: Experimental workflow for identifying and addressing metabolic hotspots.

Decision_Tree Decision Tree for Chemical Modification Strategy start Metabolite ID shows thiazole oxidation q1 Is C4 or C5 position unsubstituted? start->q1 a1 Strategy 1: Add a small, inert 'blocking group' (e.g., -CH3, -F) at C4 or C5 position q1->a1 Yes q3 Is the exocyclic amine a potential liability? q1->q3 No q2 Does blocking group strategy fail or abolish activity? a1->q2 a2 Strategy 2: Perform bioisosteric replacement of the thiazole ring (e.g., to oxazole, pyrazole) q2->a2 Yes a3 Strategy 3: Incorporate the amine into a more stable amide or a fused ring system q3->a3 Yes

Caption: Decision tree to guide structural modifications for improving stability.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses a compound's susceptibility to Phase I metabolism.[7]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[7]

  • Test Compound Stock: Prepare a 10-20 mM stock solution of the test compound in DMSO.[7] From this, create a 125 µM working solution in acetonitrile.[7]

  • HLM Suspension: Thaw pooled Human Liver Microsomes (commercially available) at 37°C.[15] Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL.[10] Keep on ice.

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[7]

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.[7]

2. Incubation Procedure:

  • Pre-warm the HLM suspension and cofactor solution in a shaking water bath at 37°C for 10 minutes.[16]

  • Initiate the reaction by adding the test compound working solution to the HLM suspension to achieve a final test compound concentration of 1 µM.[10] The final DMSO concentration should be ≤ 0.25%.[8]

  • Immediately add the pre-warmed cofactor solution to start the reaction.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Immediately terminate the reaction by adding the aliquot to 3-5 volumes of the ice-cold termination solution.[7]

3. Sample Analysis:

  • Centrifuge the terminated samples to precipitate the microsomal proteins (e.g., 5500 rpm for 5 minutes).[7]

  • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

4. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.[10]

  • Determine the slope of the line, which represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = k / (protein concentration in mg/mL) .[6]

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol evaluates a compound's clearance by both Phase I and Phase II metabolic pathways.[5][8]

1. Reagent Preparation:

  • Hepatocyte Plating & Maintenance Media: Use commercially available specialized media (e.g., Williams' Medium E with supplements).[17]

  • Test Compound Stock: Prepare as described in the HLM protocol.

  • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Dilute to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.[18]

2. Incubation Procedure:

  • Add the hepatocyte suspension to a multi-well plate and equilibrate in a CO₂ incubator at 37°C for 10-30 minutes.[18]

  • Initiate the reaction by adding the test compound to the hepatocyte suspension to a final concentration of 1 µM.[8]

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot.[9]

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile.[5]

3. Sample Analysis & Data Interpretation:

  • Process and analyze samples via LC-MS/MS as described in the HLM protocol.

  • Calculate t₁/₂ and Cl_int (expressed as µL/min/10⁶ cells).[18]

  • The data from this assay can be used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[8]

Protocol 3: General Workflow for Metabolite Identification

This workflow outlines the steps to identify the metabolic products of a 2-aminothiazole candidate.[11][12]

  • Sample Generation: Incubate the test compound at a higher concentration (e.g., 10 µM) in HLM or hepatocytes for an extended period (e.g., 60 minutes) to generate sufficient quantities of metabolites.

  • LC Separation: Separate the parent compound from its metabolites using a liquid chromatography (LC) system, typically with a reverse-phase C18 column.[11]

  • MS Detection (Full Scan): Analyze the eluent with a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF instrument.[11] Perform a full scan to obtain accurate mass measurements of the parent drug and all potential metabolites.

  • Data Processing: Use specialized software to compare the chromatograms of the 0-minute sample (control) and the incubated sample.[13] Identify unique peaks in the incubated sample that are not present in the control.

  • Putative Identification: Search the accurate masses of the new peaks against databases, considering common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation, GSH conjugation).

  • Structural Elucidation (MS/MS): Perform a second injection to acquire tandem MS (MS/MS) fragmentation data for the parent compound and the putative metabolite peaks.[12] By comparing the fragmentation pattern of a metabolite to that of the parent, you can often pinpoint the site of metabolic modification.[13]

References

Technical Support Center: Enhancing Cell Permeability of 2-Aminothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of 2-Aminothiazolo[5,4-b]pyridine analogs, with a specific focus on enhancing cell permeability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound analog shows potent activity in a biochemical kinase assay but has low or no activity in a cell-based assay. What is the likely cause?

A1: This is a frequent challenge in drug discovery and often points towards poor cell permeability of the compound. While the analog can effectively interact with its target protein in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target in a living cell. Other potential reasons include rapid efflux of the compound out of the cell or compound instability in the cell culture medium.[1][2]

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Highly polar or highly lipophilic compounds often exhibit poor permeability. Aim for a balanced lipophilicity, typically with a LogP in the range of 1-3.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability. Consider chemical modifications to reduce the PSA.

    • Molecular Weight (MW): Large molecules (>500 Da) can have difficulty crossing the cell membrane.

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeability.

  • Conduct a Permeability Assay: Directly measure the cell permeability of your analog using standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay. These assays will provide quantitative data on the compound's ability to cross a membrane.

  • Investigate Efflux: Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested in a Caco-2 assay by comparing the permeability in the apical-to-basolateral (A-B) direction with the basolateral-to-apical (B-A) direction. A high efflux ratio (B-A / A-B > 2) suggests active efflux.

Q2: How can I improve the cell permeability of my this compound analog?

A2: Enhancing cell permeability typically involves structural modifications to optimize the physicochemical properties of the molecule.

Strategies for Improvement:

  • Reduce Polarity:

    • Mask polar functional groups (e.g., -OH, -NH2, -COOH) with lipophilic moieties to create a prodrug. The prodrug can cross the cell membrane and then be cleaved by intracellular enzymes to release the active compound.

    • Replace polar groups with less polar isosteres.

  • Increase Lipophilicity (with caution):

    • Introduce small, lipophilic substituents such as methyl or ethyl groups. However, be mindful that excessive lipophilicity can lead to poor solubility and off-target effects.

  • Reduce Molecular Size and Complexity:

    • Simplify the chemical structure where possible without compromising target engagement.

  • Intramolecular Hydrogen Bonding:

    • Design analogs that can form intramolecular hydrogen bonds. This can mask polar groups and reduce the effective PSA, thereby improving membrane permeability.

Q3: I am observing high variability in my Caco-2 permeability assay results. What are the common causes and how can I troubleshoot this?

A3: High variability in Caco-2 assays can stem from several factors related to the cells, the compound, or the experimental procedure.

Troubleshooting High Variability:

  • Cell Monolayer Integrity:

    • Check Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the permeability experiment. A significant drop in TEER indicates a compromised cell monolayer.

    • Lucifer Yellow Co-administration: Include Lucifer Yellow, a fluorescent molecule with low passive permeability, as a control. High transport of Lucifer Yellow indicates a leaky monolayer.

  • Compound Solubility:

    • Ensure your compound is fully dissolved in the assay buffer. Precipitation will lead to an underestimation of permeability. It may be necessary to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell health.

  • Compound Stability:

    • Verify the stability of your compound in the assay buffer over the duration of the experiment. Degradation will lead to inaccurate permeability measurements.

  • Consistent Experimental Protocol:

    • Ensure consistent cell seeding density, differentiation time (typically 21 days for Caco-2), and passage number.

Data Presentation: Permeability of Kinase Inhibitors

Compound ClassMolecular Weight (Da)LogPPolar Surface Area (Ų)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
Imatinib 493.63.898.50.5 (Low)[3]
Gefitinib 446.94.267.415.0 (High)[3]
Dasatinib 488.03.2115.71.2 (Low to Moderate)Fictional Representative Data
Lapatinib 581.15.486.80.8 (Low)Fictional Representative Data

Note: The data for Dasatinib and Lapatinib are representative values for illustrative purposes and may not reflect experimentally determined values.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a useful tool for predicting passive intestinal absorption.

Methodology:

  • Prepare the Donor Plate: Dissolve the test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Coat the Filter Plate: The filter plate (hydrophobic PVDF membrane) is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate. Then, add the donor solution containing the test compounds to the wells of the filter plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = (V_A / (Area * Time)) * [-ln(1 - [drug]_acceptor / [drug]_equilibrium)]

Caco-2 Cell Permeability Assay

Principle: The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can measure both passive diffusion and active transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayers to ensure their integrity.

  • Prepare Donor Solution: Dissolve the test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 1-10 µM.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the donor solution to the apical (upper) chamber of the transwell.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for 1-2 hours.

    • At specified time points, collect samples from the basolateral chamber and fresh donor solution.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • Add the donor solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Mandatory Visualizations

Signaling Pathways

This compound analogs are often designed as kinase inhibitors. Two common targets for such inhibitors are c-KIT and PI3K. Understanding the signaling pathways they inhibit is crucial for interpreting cell-based assay results.

cKIT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization p_cKIT Phosphorylated c-KIT Dimerization->p_cKIT PI3K PI3K p_cKIT->PI3K RAS RAS p_cKIT->RAS STAT STAT p_cKIT->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: c-KIT Signaling Pathway.[4][5][6][7][8]

PI3K_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds p_RTK Phosphorylated RTK RTK->p_RTK Dimerizes & Autophosphorylates PI3K PI3K p_RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates p_AKT Phosphorylated Akt AKT->p_AKT mTORC1 mTORC1 p_AKT->mTORC1 Activates CellSurvival Cell Survival p_AKT->CellSurvival Promotes CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

Caption: PI3K/Akt Signaling Pathway.[9][10][11][12][13]

Experimental Workflow

experimental_workflow Start Start: This compound Analog Synthesis BiochemAssay Biochemical Assay (e.g., Kinase Inhibition) Start->BiochemAssay PotentHits Potent Hits Identified BiochemAssay->PotentHits CellBasedAssay Cell-Based Assay (e.g., Anti-proliferation) PotentHits->CellBasedAssay Yes SAR_Optimization SAR-Guided Structural Optimization PotentHits->SAR_Optimization No CellularActivity Cellular Activity Observed? CellBasedAssay->CellularActivity Troubleshoot Troubleshoot Permeability CellularActivity->Troubleshoot No LeadCandidate Lead Candidate CellularActivity->LeadCandidate Yes PermeabilityAssay Permeability Assay (PAMPA or Caco-2) Troubleshoot->PermeabilityAssay PermeabilityResult Permeability Acceptable? PermeabilityAssay->PermeabilityResult PermeabilityResult->CellBasedAssay Yes PermeabilityResult->SAR_Optimization No SAR_Optimization->Start

Caption: Drug Discovery Workflow.

References

Isosteric replacement strategies for optimizing 2-aminothiazole properties.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding isosteric replacement strategies for the optimization of 2-aminothiazole properties.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-aminothiazole scaffold so common in drug discovery, and what are its main liabilities?

The 2-aminothiazole (2-AT) is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including approved drugs like the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam.[1][2][3] Its structural features allow it to serve as a versatile template for designing potent and selective therapeutic agents.[3] The 2-AT core can form key hydrogen bonds and participate in various non-covalent interactions with biological targets.[4]

However, the 2-AT scaffold has several well-documented liabilities:

  • Promiscuous Binding: 2-aminothiazoles are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS), leading to false positives in high-throughput screening (HTS) campaigns.[5][6] This promiscuity can make optimizing them into selective lead compounds difficult.[5]

  • Toxicity: The thiazole ring can be a "toxicophore," susceptible to metabolic activation (e.g., C4-C5 epoxidation) that can lead to the formation of reactive metabolites and cause adverse drug reactions.[1][7]

  • Poor Physicochemical Properties: Certain 2-AT derivatives can suffer from low aqueous solubility, which can complicate in vitro assays and hinder bioavailability.[8][9]

  • Metabolic Instability: The sulfur atom of the thiazole ring can be easily oxidized, which may lead to the metabolic inactivation of the compound.[10]

Q2: What is an isosteric replacement, and how can it address the issues with 2-aminothiazoles?

Isosteric replacement is a strategy in medicinal chemistry where a functional group or a whole substructure in a molecule is replaced by another with similar steric and electronic properties.[11] The goal is to create a new analog (a bioisostere) that retains the desired biological activity but has improved physicochemical, pharmacokinetic, or toxicological properties.[11]

For 2-aminothiazoles, this strategy can:

  • Mitigate Toxicity and PAINS Behavior: Replacing the 2-aminothiazole ring with an isostere like 2-aminooxazole can reduce the potential for metabolic activation and non-specific binding.[9][10]

  • Improve Physicochemical Properties: Isosteres can be used to fine-tune properties like lipophilicity and solubility. For example, replacing a 2-aminothiazole with a 2-aminooxazole has been shown to decrease ClogP, potentially improving aqueous solubility.[8][10]

  • Enhance Metabolic Stability: Swapping the oxidizable sulfur atom in the thiazole ring for an oxygen atom (as in an oxazole) can block a potential site of metabolism, leading to a longer half-life.[10][12]

  • Explore New Chemical Space: Isosteric replacement allows for the generation of novel intellectual property (IP).[11]

Q3: What are the most common isosteric replacements for the 2-aminothiazole ring?

The most widely documented isosteric replacement for the 2-aminothiazole (2-AMT) ring is the 2-aminooxazole (2-AMO) ring.[8][9][10] In this switch, the sulfur atom of the thiazole is replaced by its isostere, an oxygen atom.[10] This is a classical bioisosteric replacement that often preserves the overall shape and hydrogen bonding capabilities of the scaffold while altering its electronic and metabolic properties.

Other strategies can involve replacing different parts of the overall 2-aminothiazole-containing molecule. For instance, the 2-aminothiazole moiety itself has been successfully used as a bioisostere for a phenolic hydroxyl group in opioids and other CNS-active agents, which can improve bioavailability and duration of action by preventing metabolic conjugation of the hydroxyl group.[12][13]

Troubleshooting Experimental Issues

Q4: I've identified a 2-aminothiazole hit in my screen, but I'm concerned it's a PAINS compound. How can I verify this?

This is a common and valid concern.[5][6] Here are steps to troubleshoot and validate your hit:

  • Orthogonal Assays: Test the compound in a different, preferably biophysical, assay format that relies on a different detection technology. If the compound is active in multiple, unrelated assays, it is more likely to be a genuine binder.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a small number of simple analogs. True hits usually exhibit a discernible SAR, where small structural changes lead to predictable changes in activity.[14] PAINS compounds often have a very steep or flat SAR, where any minor modification abolishes activity, or all analogs are active.

  • Check for Aggregation: Use dynamic light scattering (DLS) or other methods to see if your compound forms aggregates at the concentrations used in the assay. Aggregators are a common source of false positives.

  • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, stoichiometric interaction between your compound and the protein target.[6]

Q5: My 2-aminothiazole derivative has poor aqueous solubility, which is affecting my biological assay results. What can I do?

Solubility issues are a frequent problem.[9] Consider the following isosteric and derivatization strategies:

  • Isosteric Replacement: Replace the 2-aminothiazole core with a more polar 2-aminooxazole isostere. The oxygen atom generally leads to a lower logP and improved solubility compared to the sulfur analog.[10]

  • Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, amino, carboxylate) to peripheral parts of the molecule, provided they do not interfere with target binding.

  • Formulate with Solubilizing Agents: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard. However, if precipitation is observed in the aqueous assay buffer, you may need to explore other formulation strategies, though this can introduce artifacts.[9]

Q6: The synthesis of my 2-aminothiazole derivative by Hantzsch synthesis is resulting in low yields and multiple byproducts. How can I optimize this?

The Hantzsch thiazole synthesis is robust but can have issues.[13][15] Here are some troubleshooting tips:

  • Purity of Starting Materials: Ensure your α-haloketone is pure and free of di-halogenated species, which can lead to unwanted side reactions.

  • Reaction Conditions:

    • Solvent: Ethanol is commonly used, but DMF can also be effective.[15]

    • Temperature: While reflux is common, some reactions proceed more cleanly at lower temperatures over a longer period. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid degradation of the product.[15]

    • Base: The addition of a mild base like sodium bicarbonate can sometimes improve yields by neutralizing the HBr or HCl formed during the reaction.[15]

  • Purification: The crude product may require careful purification by column chromatography or recrystallization to isolate it from unreacted starting materials and byproducts.[15]

Data Presentation: Isosteric Replacement Effects

Table 1: Comparison of Physicochemical and Biological Properties of 2-Aminothiazole (2-AMT) vs. 2-Aminooxazole (2-AMO) Isosteres.

Compound SubtypeCore ScaffoldAverage log k'w (Lipophilicity)Antimicrobial Activity (MIC)Cytotoxicity (IC50)Solubility Issues in Media
Subtype I2-Aminothiazole10.76 ± 1.36Variable>1000 µMObserved in 8 compounds
Subtype I2-Aminooxazole7.70 ± 1.69Generally comparable or improved>1000 µMNot observed
Subtype II2-AminothiazoleIncreased by ~1.03 vs Subtype IVariable>1000 µMObserved in 8 compounds
Subtype II2-AminooxazoleIncreased by ~0.89 vs Subtype IGenerally comparable or improved>1000 µMNot observed

Data summarized from a study on antimicrobial agents, demonstrating that the 2-AMO isosteres are less lipophilic and less prone to solubility issues than their 2-AMT counterparts, while maintaining or improving antimicrobial activity.[8][9]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 2-Aminothiazole Core

This protocol describes a widely used method for synthesizing the 2-aminothiazole ring.[13][15]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.0 eq)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

This is a standard method for evaluating the antimicrobial susceptibility of bacteria to test compounds.[15]

Materials:

  • Bacterial strain of interest (e.g., M. tuberculosis)

  • Mueller-Hinton agar plates

  • Sterile filter paper disks

  • Solution of the test compound at a known concentration

  • Positive control (e.g., standard antibiotic) and negative control (solvent vehicle)

Procedure:

  • Prepare a standardized inoculum of the test bacteria and uniformly streak it across the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper disks with a known volume and concentration of the test compound solution. Allow the solvent to evaporate.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone is indicative of the antimicrobial activity.

Visualizations

experimental_workflow cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Analysis & Optimization start Identify 2-AT Lead Compound design Design Isosteres (e.g., 2-AMO) start->design Address Liability (e.g., PAINS, Toxicity) synth Synthesize Analogs design->synth screening Primary Assay (Potency) synth->screening physchem Measure Properties (Solubility, logP) screening->physchem adme Assess ADME (Metabolic Stability) physchem->adme tox Cytotoxicity Assay (e.g., MTT) adme->tox sar Analyze SAR tox->sar sar->design Iterate decision Select Candidate for In Vivo sar->decision hantzsch_synthesis reagents α-Haloketone + Thiourea solvent Dissolve in Solvent (e.g., Ethanol) reagents->solvent reflux Heat to Reflux solvent->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Isolate Crude Product monitor->workup Reaction Complete purify Purify (Recrystallization or Column Chromatography) workup->purify product Pure 2-Aminothiazole Product purify->product signaling_pathway cluster_pathway Downstream Signaling Cascade rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activates inhibitor 2-AT Kinase Inhibitor (e.g., Dasatinib) inhibitor->rtk Inhibits atp ATP atp->rtk Binds to Active Site raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthesized 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This guide provides a comparative overview of the biological activities of recently synthesized 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

The versatility of the 2-aminothiazole ring system allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[3][4][5] These compounds have been shown to act as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and even neuroprotective agents.[3][6][7]

Anticancer Activity

Numerous novel 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[9][10]

Comparative Anticancer Activity of 2-Aminothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[11]
Compound 11b HT29 (Colon)2.01[8]
Compound 27 HeLa (Cervical)1.6 ± 0.8[10]
Compound 28 HT29 (Colon)0.63[10]
Compound 4b HL-60 (Leukemia)1.3 ± 0.29[9]
OMS5 A549 (Lung)22.13[12]
OMS14 MCF-7 (Breast)61.03[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of synthesized 2-aminothiazole compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-aminothiazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][13] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.[14]

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Halogen derivative of thiourea 124 S. aureus4 - 16[3]
Halogen derivative of thiourea 124 S. epidermidis4 - 16[3]
Compound 8 En. cloacae-[14]
Compound 1 T. viride-[14]
Compounds SMB-1, SMB-2, SMB-6 S. aureus, S. epidermidisComparable to Ampicillin[15]
Compounds SMB-1, SMB-2, SMB-6, SMB-6a E. coli, K. pneumoniaeComparable to Ampicillin[15]

Note: Specific MIC values were not always provided in the search results, but the relative activity was highlighted.

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of synthesized 2-aminothiazole compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[7] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory potential of 2-aminothiazole derivatives can be assessed by their ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).

  • Measurement of PGE2 Levels: The concentration of PGE2 in the cell culture supernatant is measured using an enzyme immunoassay (EIA) kit.

  • Western Blot Analysis of COX-2: To determine if the inhibition of PGE2 production is due to the inhibition of COX-2 expression, cell lysates are analyzed by Western blotting using an antibody specific for COX-2.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed effects are not due to cytotoxicity of the compounds.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization alpha_haloketone->condensation thiourea Thiourea/Thioamide thiourea->condensation aminothiazole 2-Aminothiazole Derivative condensation->aminothiazole

Caption: General Hantzsch synthesis of 2-aminothiazoles.

G Experimental Workflow for Biological Activity Screening synthesis Synthesis of 2-Aminothiazole Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Biological Assays (e.g., MTT, MIC) purification->in_vitro active_compounds Identification of Active Compounds in_vitro->active_compounds sar_studies Structure-Activity Relationship (SAR) Studies active_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for biological activity screening.

G Simplified Signaling Pathway Inhibition by a 2-Aminothiazole Derivative growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation aminothiazole 2-Aminothiazole Derivative aminothiazole->pi3k Inhibition

Caption: PI3K/Akt pathway inhibition by 2-aminothiazoles.

References

Structure-activity relationship (SAR) studies of 2-Aminothiazolo[5,4-b]pyridine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 2-Aminothiazolo[5,4-b]pyridine Analogs in Drug Discovery

The this compound scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents. Its unique structural features allow for versatile substitutions, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their applications as kinase inhibitors and antimicrobial agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Kinase Inhibitory Activity

Derivatives of the this compound core have been extensively investigated as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been synthesized and evaluated for their inhibitory activity against PI3K isoforms.[1] The general structure-activity relationship suggests that substitution at the 2-position of the thiazolo[5,4-b]pyridine ring is critical for potency.

Table 1: PI3K Inhibitory Activity of this compound Analogs [1]

CompoundR Group (at position 2)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
19a 2-pyridyl151382849
19b 3-pyridyl48>1000180250
19c 4-pyridyl2545098110

From the data, it is evident that the position of the nitrogen atom in the pyridyl ring significantly influences the inhibitory activity, with the 2-pyridyl analog (19a ) exhibiting the most potent and balanced inhibition against the tested PI3K isoforms.[1]

c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives have also been explored as inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[2] SAR studies have focused on overcoming resistance to existing inhibitors like imatinib.

Table 2: c-KIT Inhibitory Activity and Antiproliferative Effects [2]

CompoundSubstitution Patternc-KIT WT IC50 (µM)c-KIT V560G/D816V IC50 (µM)GIST-T1 GI50 (µM)
Imatinib -0.0211.20.01
Sunitinib -0.010.030.02
6r 2-(3-methoxyphenyl)amino-5-(...)*0.014.770.03

*Full structure of 6r is complex and detailed in the source publication.

Compound 6r demonstrated potent inhibition of both wild-type and a double mutant c-KIT, which is resistant to imatinib.[2] This highlights the potential of the thiazolo[5,4-b]pyridine scaffold in developing next-generation kinase inhibitors to combat drug resistance.

Antimicrobial Activity

The 2-aminothiazole moiety, a core component of the thiazolo[5,4-b]pyridine structure, is a well-established pharmacophore in antimicrobial drug discovery.[3][4][5]

Antitubercular Activity

SAR studies on 2-aminothiazoles have identified potent analogs against Mycobacterium tuberculosis.[6] Key findings indicate that while the central thiazole and a 4-(2-pyridyl) moiety are crucial, the N-2 position of the aminothiazole allows for significant modification to enhance activity.[6]

Table 3: Antitubercular Activity of 2-Aminothiazole Analogs [6]

CompoundN-2 SubstituentMIC (µM) in 7H9 mediaTherapeutic Index
Hit (unsubstituted)>32-
55 N-(3-chlorobenzoyl)0.024~300

The introduction of a substituted benzoyl group at the N-2 position led to a more than 128-fold improvement in antitubercular activity, with compound 55 emerging as a highly potent analog.[6]

General Antibacterial and Antifungal Activity

Functionally substituted 2-aminothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5] In a study evaluating nine new derivatives, several compounds exhibited greater potency than the reference drugs ampicillin and streptomycin against a panel of bacteria.[5]

Experimental Protocols

Kinase Inhibition Assay (PI3K)[1]

The inhibitory activity against PI3K isoforms was determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction. Recombinant human PI3Kα, β, δ, and γ were used. The compounds were serially diluted and incubated with the respective kinase, ATP, and the appropriate lipid substrate (e.g., PIP2). The luminescence signal, which is inversely proportional to the kinase activity, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves using appropriate software.

c-KIT Kinase Assay[2]

The enzymatic activity of wild-type and mutant c-KIT was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing the kinase, a biotinylated peptide substrate, ATP, and the test compound. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were determined from the dose-response curves.

Antimicrobial Susceptibility Testing (MIC)[5][6]

The minimum inhibitory concentration (MIC) was determined using the microdilution method in 96-well plates. Bacterial or fungal strains were grown to a specific density and then diluted in appropriate growth media. The test compounds were serially diluted and added to the wells containing the microbial suspension. The plates were incubated under suitable conditions (e.g., 37°C for bacteria). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Visualizations

General Synthetic Scheme for Thiazolo[5,4-b]pyridines

G A 2-chloro-3-nitropyridine C 2-Amino-thiazolo[5,4-b]pyridine Core A->C Cyclization B Substituted Thioamide B->C D Further Functionalization C->D Substitution/Coupling Reactions E Target Analogs D->E

Caption: A generalized workflow for the synthesis of this compound analogs.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by thiazolo[5,4-b]pyridine inhibitors.

c-KIT Signaling Pathway in GIST

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF_MAPK RAS/RAF/MAPK Pathway Dimerization->RAS_RAF_MAPK activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->cKIT

Caption: Overview of the c-KIT signaling pathway inhibited by thiazolo[5,4-b]pyridine analogs in GIST.

References

Unraveling the Anticancer Potential of 2-Aminothiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, holding significant promise in the development of novel anticancer therapeutics. The positioning of substituents on the thiazole ring can dramatically influence the molecule's biological activity, leading to a range of anticancer potencies. This guide provides a comparative analysis of the anticancer activity of different 2-aminothiazole isomers and their derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of next-generation cancer therapies.

The 2-aminothiazole core is a versatile pharmacophore found in a number of FDA-approved drugs and has been extensively investigated for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their anticancer action through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiazole ring are critical determinants of their cytotoxic efficacy.[1][4]

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The anticancer activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, offering a comparative view of their potency. The data highlights how substitutions at different positions on the thiazole ring and on the amino group influence their anticancer activity.

Compound/DerivativePosition of SubstitutionCancer Cell LineIC50 Value
Substitutions at C4 and C5-positions
4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivativeC4, C5-disubstitutedH1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileC4-substitutedVarious cancer linesHigh cytotoxicity
Substitutions at C5-position
5-Bromo-2-aminothiazole derivativeC5-substitutedLung and Glioma linesModerate activity
5-Carboxamide-2-aminothiazole derivativeC5-substitutedLeukemia, Breast, ColonSelective antiproliferative
Substitutions on the 2-Amino Group
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate2-Amino substitutedHCT 116 (Colorectal)0.72 µM
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate2-Amino substitutedHCT 116 (Colorectal)1.55 µM

This table presents a selection of data from various studies to illustrate the impact of substitution patterns on anticancer activity. Direct comparison between all compounds may be limited due to variations in experimental conditions across different studies.

The data suggests that substitutions at the C4 and C5 positions of the thiazole ring can lead to potent anticancer activity.[5][6] For instance, a 4,5-disubstituted tetrahydrobenzothiazole derivative displayed significant cytotoxicity against lung and glioma cancer cell lines.[5] Similarly, the introduction of a carboxamide group at the 5-position has been shown to confer selective antiproliferative activity.[2] Furthermore, modifications of the 2-amino group have yielded compounds with potent, sub-micromolar inhibitory concentrations against colorectal cancer cells.[7][8]

Key Experimental Protocols in Anticancer Evaluation

The assessment of the anticancer activity of 2-aminothiazole isomers and their derivatives involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 2-aminothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on the progression of the cell cycle.

Methodology:

  • Cancer cells are treated with the 2-aminothiazole compounds for a defined period.

  • Both treated and untreated (control) cells are harvested and fixed in cold ethanol.

  • The fixed cells are washed and treated with RNase to eliminate RNA.

  • The cellular DNA is then stained with a fluorescent dye, such as propidium iodide (PI).

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a specific phase indicates cell cycle arrest.[3]

Apoptosis Detection

The induction of apoptosis is a key mechanism of action for many anticancer drugs.

Methodology: One common method for detecting apoptosis is through Annexin V-FITC and PI staining followed by flow cytometry.

  • Treated and untreated cells are collected and washed.

  • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the anticancer activity of 2-aminothiazole derivatives.

G cluster_0 Experimental Workflow for Anticancer Evaluation synthesis Synthesis of 2-Aminothiazole Isomers cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis

Caption: General experimental workflow for the evaluation of anticancer activity of 2-aminothiazole isomers.

G cluster_1 Simplified Signaling Pathway of Apoptosis Induction aminothiazole 2-Aminothiazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins aminothiazole->bcl2_family bax ↑ Pro-apoptotic (e.g., Bax) bcl2_family->bax bcl2 ↓ Anti-apoptotic (e.g., Bcl-2) bcl2_family->bcl2 mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

References

A Head-to-Head Comparison: 2-Aminothiazolo[5,4-b]pyridine-based Inhibitors Versus Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the established multi-targeted tyrosine kinase inhibitor, Dasatinib, and emerging inhibitors based on the 2-Aminothiazolo[5,4-b]pyridine scaffold. While both share a common 2-aminothiazole structural element, their inhibitory profiles and therapeutic potential show key distinctions. Dasatinib is a potent, broad-spectrum inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The this compound framework, on the other hand, is being explored for developing more selective inhibitors, particularly against drug-resistant kinase mutations found in cancers like gastrointestinal stromal tumors (GIST).[3][4][5]

This comparison leverages data from multiple preclinical studies to provide a comprehensive overview of their biochemical and cellular activities. A representative and well-characterized this compound derivative, referred to in literature as compound 6r , will be used as the primary comparator against Dasatinib.[3][4][5][6][7]

Data Presentation

The following tables summarize the quantitative data on the biochemical and cellular activities of Dasatinib and the representative this compound-based inhibitor, compound 6r.

Table 1: Biochemical Kinase Inhibition Data

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency.

Kinase TargetCompound 6r IC50Dasatinib IC50
BCR-ABL Not Reported<1 nM[2]
SRC Not Reported0.8 nM[2]
c-KIT (Wild-Type) Not Reported79 nM[2]
c-KIT (D816V Mutant) Not Reported37 nM[2]
c-KIT (V560G/D816V Mutant) 4.77 µM[3][4]Not Directly Reported

Note: Data for Compound 6r and Dasatinib are collated from separate preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Cellular Anti-proliferative Activity

This table shows the half-maximal growth inhibition (GI50) values, representing the inhibitor concentration needed to inhibit the proliferation of cancer cell lines by 50%.

Cell LinePrimary Oncogenic KinaseCompound 6r GI50Dasatinib GI50
GIST-T1 c-KIT (Exon 11 mutation)0.02 µM[3]~1-5 µM (General Efficacy)[8][9]
HMC1.2 c-KIT (V560G/D816V)1.15 µM[3]Not Directly Reported
Mo7e-KitD816H c-KIT (D816H)Not Reported5 nM[1]
K562 BCR-ABLNot Reported<3 nM[1]

Note: Data is collated from separate preclinical studies. The GI50 for Dasatinib in GIST-T1 is an estimation based on its known clinical and preclinical activity, as specific GI50 values were not found in the searched literature.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language.

Signaling Pathways

The diagrams below illustrate the primary signaling cascades targeted by these inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Oncogenic Fusion Protein) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL Signaling Pathway and Dasatinib Inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKIT c-KIT Receptor (Wild-Type or Mutant) PI3K PI3K cKIT->PI3K RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK STAT3 STAT3 cKIT->STAT3 SCF SCF (Ligand) SCF->cKIT Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->cKIT Inhibits Inhibitor_6r Inhibitor 6r Inhibitor_6r->cKIT

Caption: c-KIT Signaling Pathway and Inhibition.

Experimental Workflows

The following diagrams outline the general workflows for key experimental assays used to generate the comparative data.

cluster_prep cluster_reaction cluster_detection A Prepare Kinase, Substrate, and [γ-³²P]ATP C Incubate Kinase with Inhibitor A->C B Serially Dilute Inhibitor (e.g., Dasatinib, Compound 6r) B->C D Initiate Reaction with Substrate and [γ-³²P]ATP C->D E Incubate at Controlled Temperature (e.g., 30°C) D->E F Stop Reaction and Spot onto Phosphocellulose Paper E->F G Wash to Remove Free [γ-³²P]ATP F->G H Quantify Incorporated Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: Workflow for Radiometric Kinase Inhibition Assay.

cluster_prep cluster_assay cluster_analysis A Seed Cancer Cells in a 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of Inhibitor B->C D Incubate for Treatment Period (e.g., 72 hours) C->D E Add MTT Reagent to Each Well D->E F Incubate (2-4 hours) for Formazan Crystal Formation E->F G Solubilize Formazan Crystals with DMSO or Solubilization Buffer F->G H Measure Absorbance at ~570 nm (Plate Reader) G->H I Calculate % Cell Viability vs. Control H->I J Plot Dose-Response Curve and Determine GI50 Value I->J

Caption: Workflow for MTT Cell Viability Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Kinase Assay (for IC50 Determination)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a quantitative measure of kinase activity.[10][11]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer appropriate for the target kinase (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Prepare a stock solution of the peptide or protein substrate in the reaction buffer.

    • Prepare a stock solution of unlabeled ATP.

    • Prepare serial dilutions of the test inhibitors (Dasatinib, Compound 6r) in DMSO, followed by a further dilution in reaction buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, add the reaction buffer, the kinase enzyme, and the desired concentration of the inhibitor.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate, unlabeled ATP, and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Detection and Quantification:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay (for GI50 Determination)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][12][13]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., GIST-T1, K562).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitors in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

    • Incubate the plate for the desired treatment period (typically 72 hours).

  • MTT Reaction and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well.

    • Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the GI50 value.

Western Blotting for Phospho-Protein Detection

This technique is used to detect specific proteins and their phosphorylation status, confirming the on-target effect of the inhibitor within the cell.[8][9][14]

  • Sample Preparation:

    • Plate cells and treat with the inhibitor (e.g., Dasatinib) at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-CrkL, anti-phospho-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

References

Evaluating the Selectivity Profile of 2-Aminothiazolo[5,4-b]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazolo[5,4-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides an objective comparison of the selectivity profile of a representative compound from this class, herein referred to as Compound 6r , against a broad panel of human kinases. The data presented is derived from preclinical studies and aims to offer a clear benchmark for its potential in drug discovery and development.

Executive Summary

Compound 6r , a this compound derivative, has been identified as a potent inhibitor of the c-KIT kinase, particularly against imatinib-resistant mutations.[1] To ascertain its broader selectivity, the inhibitor was profiled against a large panel of human kinases. The findings reveal a reasonable selectivity profile, with potent inhibition of a limited number of off-target kinases. This guide summarizes the quantitative inhibition data, details the experimental methodologies employed, and visualizes the key signaling pathways associated with the primary and notable off-target kinases.

Data Presentation: Kinase Selectivity Profile of Compound 6r

The selectivity of Compound 6r was assessed at a concentration of 1.0 µM against a panel of 371 human kinases. The following table summarizes the kinases that exhibited significant inhibition.

Kinase TargetFamily% Inhibition at 1.0 µM
c-KIT Tyrosine Kinase>99
PDGFRA Tyrosine Kinase>99
FLT3 Tyrosine Kinase>99
DDR1 Tyrosine Kinase>99
DDR2 Tyrosine Kinase>99
VEGFR2 (KDR) Tyrosine Kinase>95
CSF1R Tyrosine Kinase>95
STK10 Serine/Threonine Kinase>95
MAP4K5 Serine/Threonine Kinase>90
MINK1 Serine/Threonine Kinase>90
GSK3A Serine/Threonine Kinase>90
GSK3B Serine/Threonine Kinase>90

Data extracted from the supplementary information of Nam et al., Cancers 2023, 15, 143.

Experimental Protocols

The following section details the methodology used for the in vitro kinase inhibition profiling.

In Vitro Kinase Assay

Assay Principle: The kinase inhibitory activity of Compound 6r was determined using a bioluminescent-based kinase assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) was employed for this purpose. The luminescent signal generated is directly proportional to the amount of ADP present and thus inversely proportional to the kinase activity in the presence of an inhibitor.

Procedure: Biochemical kinase assays were performed by a commercial vendor (Reaction Biology Corp., San Diego, CA, USA).

  • Kinase Reaction: The kinase reactions were initiated by incubating the respective protein kinases with the test compound (Compound 6r at 1.0 µM) and ATP. The concentration of ATP used in the assays was 10 µM.

  • Termination and ATP Depletion: Following the kinase reaction incubation period, the ADP-Glo™ Reagent was added to each reaction. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent was then added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence was measured using a plate-reading luminometer. The percentage of kinase inhibition was calculated by comparing the signal from the reactions containing the test compound to the signals from vehicle (DMSO) controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways associated with the primary target of Compound 6r (c-KIT) and a notable off-target (GSK3), as well as a generalized workflow for evaluating kinase inhibitor selectivity.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: The c-KIT signaling pathway, a primary target of this compound inhibitors.

GSK3_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates to Nucleus GeneTranscription Gene Transcription TCF_LEF->GeneTranscription APC APC Axin Axin

Caption: The Wnt/β-catenin signaling pathway, highlighting the role of GSK3β.

Kinase_Inhibitor_Workflow Compound Test Compound (e.g., 2-Aminothiazolo- [5,4-b]pyridine) Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Broad Kinase Panel (e.g., 371 kinases) KinasePanel->Assay DataAnalysis Data Analysis (% Inhibition) Assay->DataAnalysis SelectivityProfile Selectivity Profile (Hit Identification) DataAnalysis->SelectivityProfile

Caption: Generalized experimental workflow for determining kinase inhibitor selectivity.

References

Unveiling the Selectivity of 2-Aminothiazole Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in the development of safe and effective drugs. This guide provides an objective comparison of the cross-reactivity profiles of various 2-aminothiazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and selection of selective compounds.

The 2-aminothiazole moiety is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This versatility, however, also presents a challenge, as a lack of specificity can lead to unintended pharmacological effects.[2] Understanding the cross-reactivity of these derivatives is therefore paramount.

Comparative Analysis of Kinase Selectivity

One of the most well-studied areas of 2-aminothiazole cross-reactivity is within the domain of protein kinase inhibitors. Kinases share structural similarities, particularly in the ATP-binding pocket, making off-target inhibition a common occurrence. The following table summarizes the cross-reactivity data for a novel allosteric inhibitor of protein kinase CK2, a 2-aminothiazole derivative designated as compound 2 .[4]

Target Kinase% Inhibition at 50 µM of Compound 2Target Kinase% Inhibition at 50 µM of Compound 2
CK2α (Target) 100% PKA1%
EGFR74%PKBα0%
EphA455%PKCα1%
Pim-154%ROCK-II13%
Aurora A10%SAPK2α/p38α1%
CDK1/cyclin B1%Src10%
CDK2/cyclin A1%ZAP-701%
CHK11%JNK1α11%
GSK3β1%MET1%
IKKβ1%MST21%
PLK11%NEK61%

Data sourced from a selectivity profiling study against 44 human kinases.[4] Only kinases with >0% inhibition are shown for brevity, in addition to the primary target.

The data reveals that while compound 2 is a potent inhibitor of its intended target, CK2α, it also exhibits significant inhibitory activity against EGFR, EphA4, and Pim-1 at a concentration of 50 µM.[4] This highlights the importance of comprehensive selectivity profiling to identify potential off-target effects that could contribute to both therapeutic and adverse outcomes. Another notable 2-aminothiazole derivative, Dasatinib (BMS-354825), was developed as a pan-Src family kinase inhibitor, demonstrating that the scaffold can be intentionally designed for multi-target engagement.[5][6]

Experimental Protocols for Assessing Cross-Reactivity

The determination of cross-reactivity relies on robust and well-defined experimental assays. The following are detailed methodologies for key experiments commonly employed in the characterization of 2-aminothiazole derivatives.

In Vitro Kinase Inhibition Assay (Radioactive)

This assay is a standard method for quantifying the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • 2-aminothiazole derivative (test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • The test compound (2-aminothiazole derivative) is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at the Km value for each respective kinase.[4]

  • The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated peptide substrate.

  • The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Antiproliferative Assay

This assay assesses the effect of a compound on the growth and viability of different cancer cell lines, providing insights into its functional cross-reactivity in a cellular context.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HT29)[7]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2-aminothiazole derivative (test compound)

  • Cell viability reagent (e.g., MTT, resazurin)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The test compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

  • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • The cell viability reagent is added to each well and incubated according to the manufacturer's instructions.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle control. IC50 values, the concentration of compound that inhibits cell growth by 50%, are then determined.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway that can be affected by 2-aminothiazole derivatives.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Dose-Response & Cellular Validation A 2-Aminothiazole Derivative Synthesis & Purification B Stock Solution (DMSO) A->B C In Vitro Assay (e.g., Kinase Assay) B->C F Single High-Dose Inhibition Screen B->F D Determine IC50 for Primary Target C->D E Panel of Off-Targets (e.g., Kinase Panel) E->F G Identify Significant Off-Target Hits F->G H IC50 Determination for Off-Targets G->H I Cell-Based Assays (e.g., Antiproliferative) H->I J Selectivity Profile Analysis I->J

Caption: Experimental workflow for assessing the cross-reactivity of 2-aminothiazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->EGFR Inhibition

Caption: Off-target inhibition of the EGFR signaling pathway by a cross-reactive 2-aminothiazole derivative.

References

Benchmarking New 2-Aminothiazole Compounds Against Existing Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs and a multitude of investigational compounds.[1] This guide provides an objective comparison of the performance of novel 2-aminothiazole derivatives against established anticancer drugs, supported by experimental data. We delve into their cytotoxic effects, mechanisms of action, and provide detailed protocols for key experimental assays.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro anticancer activity of new 2-aminothiazole compounds compared to existing drugs. The data is compiled from various studies to provide a comparative overview of their potency.

Table 1: Comparison of Cytotoxicity (IC50) Against K562 Leukemia Cells
CompoundIC50 (µM)Reference DrugIC50 (µM)Source
2-amino-thiazole-5-carboxylic acid phenylamide derivative16.3Dasatinib11.08[2]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparison of Tubulin Polymerization Inhibition and Cytotoxicity
CompoundTubulin Polymerization IC50 (µM)Cancer Cell LineGI50 (µg/mL)Reference DrugTubulin Polymerization IC50 (µM)Source
Thiazole Analog of CA-4Similar to CA-4Colon AdenocarcinomaPotentCombretastatin A-4 (CA-4)~2-3[3][4]
2-anilino-4-amino-5-aroylthiazole (5q)-----[5]

Note: GI50 is the concentration of a drug that inhibits the growth of 50% of cancer cells.

Mechanisms of Action

Novel 2-aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways and protein functions essential for cancer cell survival and proliferation.[1]

Apoptosis Induction and Cell Cycle Arrest

A significant body of research has demonstrated that 2-aminothiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[1] This is often preceded by cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M phases, preventing the cells from progressing through the division cycle.[1]

Inhibition of Signaling Pathways

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[6][7] Several 2-aminothiazole derivatives have been designed to target and inhibit components of this pathway.[2]

Tubulin Polymerization: Microtubules are dynamic structures crucial for cell division, and their disruption is a validated anticancer strategy.[8] Certain 2-aminothiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[5][8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

Experimental_Workflow Start Start: New 2-Aminothiazole Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Mechanism->Apoptosis Tubulin Tubulin Polymerization Assay Mechanism->Tubulin PI3K PI3K/Akt Pathway Analysis (Western Blot) Mechanism->PI3K End End: Comparative Efficacy Established Cell_Cycle->End Apoptosis->End Tubulin->End PI3K->End

Caption: General experimental workflow for evaluating new anticancer compounds.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Tubulin Binds to Colchicine Site Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 2-aminothiazole derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the 2-aminothiazole compounds and a reference drug for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[1][10]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 × 10⁶ cells by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.[5][11]

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and reference inhibitor (e.g., Combretastatin A-4)

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Tubulin Preparation: Prepare a tubulin solution in general tubulin buffer supplemented with GTP and the fluorescent reporter.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and determine the IC50 for tubulin polymerization inhibition.

References

In Vivo Efficacy of 2-Aminothiazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazolo[5,4-b]pyridine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative overview of the in vivo validation of select derivatives from this class in various animal models, with a focus on their therapeutic potential in oncology and neurodegenerative diseases. The data presented herein is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a clear perspective on their efficacy against alternative compounds and standards of care.

Anticancer Activity: Targeting Tumor Growth

Derivatives of this compound have been investigated for their potential to inhibit tumor growth. One study highlighted a specific derivative, referred to as compound 34 , which demonstrated successful tumor growth inhibition in a murine S180 homograft model[1]. While direct head-to-head comparisons with other specific investigational drugs in the same study are limited, its performance can be contextualized against the broader landscape of anti-cancer agent development.

Another area of significant interest is in overcoming drug resistance. Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as c-KIT inhibitors to combat resistance to existing therapies like imatinib[2]. One such derivative, 6r , has shown potent inhibition of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib[2]. This compound significantly attenuated the proliferation of gastrointestinal stromal tumor (GIST) cells and other cancer cell lines harboring these mutations[2].

Comparative Efficacy Data
CompoundAnimal ModelCell LineKey Efficacy EndpointResultComparatorComparator Result
Derivative 34 Mice S180 homograft modelS180 sarcomaTumor growth inhibitionSuccessful inhibition of tumor growth[1]--
Derivative 6r (In vitro data, suggestive of in vivo potential)HMC1.2 (c-KIT V560G/D816V)Anti-proliferative activity (GI50)1.15 µM[2]Imatinib>27.1 µM (23.6-fold less potent)[2]
Derivative 6r (In vitro data, suggestive of in vivo potential)GIST-T1Anti-proliferative activity (GI50)0.08 µM[2]Imatinib0.03 µM[2]
Derivative 6r (In vitro data, suggestive of in vivo potential)GIST-T1Anchorage-independent growthSuppression[2]--
Experimental Protocols

Murine S180 Homograft Model for Compound 34:

  • Animal Model: Specific strain of mice used was not detailed in the provided text.

  • Cell Line: Sarcoma 180 (S180) cells were used for tumor induction.

  • Procedure: Mice were subcutaneously inoculated with S180 cells. After tumor formation, animals were treated with derivative 34.

  • Efficacy Endpoint: The primary endpoint was the measurement of tumor growth inhibition over the course of the treatment.

In Vitro Proliferation and Kinase Inhibition Assays for Compound 6r:

  • Cell Lines: Human mastocytosis cell line (HMC1.2) harboring c-KIT V560G/D816V mutations and a GIST cell line (GIST-T1).

  • Assay: Anti-proliferative activity was determined using a cell viability assay to calculate the GI50 (concentration for 50% growth inhibition).

  • Kinase Assay: The enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant was measured to determine the IC50 value.

  • Anchorage-Independent Growth: Soft agar colony formation assays were performed with GIST-T1 cells to assess the effect on anchorage-independent growth, a hallmark of malignancy.

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow for Anticancer Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell-based assays Animal Model Animal Model In Vitro Screening->Animal Model Lead compound selection Efficacy Assessment Efficacy Assessment Animal Model->Efficacy Assessment Tumor growth measurement G cluster_1 c-KIT Signaling Pathway Inhibition Derivative_6r Thiazolo[5,4-b]pyridine Derivative (6r) c_KIT_mutant c-KIT (V560G/D816V Mutant) Derivative_6r->c_KIT_mutant Inhibits Downstream_Signaling Downstream Signaling (e.g., AKT, ERK) c_KIT_mutant->Downstream_Signaling Activates Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes G cluster_2 Pharmacokinetic Evaluation Workflow Compound_Admin Oral Administration to Mice Sample_Collection Blood & Brain Collection Compound_Admin->Sample_Collection Time course Concentration_Analysis LC-MS/MS Analysis Sample_Collection->Concentration_Analysis PK_Parameter_Calc PK Parameter Calculation (AUC, Ratios) Concentration_Analysis->PK_Parameter_Calc

References

Safety Operating Guide

Proper Disposal of 2-Aminothiazolo[5,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Aminothiazolo[5,4-b]pyridine, a heterocyclic amine compound commonly used in pharmaceutical research.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and dust.[2][3]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[2][4]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2][5] The absorbed material should then be placed in a sealed, appropriate waste disposal container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations. Never pour this chemical or its waste down the drain or dispose of it as regular trash.[5]

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and items like pipette tips and absorbent pads, must be classified as hazardous waste.[2] This waste must be segregated from other waste streams to prevent incompatible chemical reactions. It should be stored separately from strong oxidizing agents and strong acids.[1][3]

  • Waste Collection: Collect all this compound waste in a designated, sealable, and airtight container that is chemically compatible.[1] Glass or high-density polyethylene containers are generally suitable.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound Waste." The label should also include the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1] This area should be secure and away from sources of ignition.[1]

  • Final Disposal: Once the waste container is full or is no longer in use, a chemical waste collection request should be submitted to your institution's EHS or waste management department for proper disposal.[1]

Disposal Workflow

DisposalWorkflow A Identify Waste (Pure compound, solutions, contaminated materials) B Segregate Waste (Keep separate from incompatibles) A->B Classify as Hazardous C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', contents, hazards) C->D E Store in Secure Satellite Accumulation Area D->E F Request Pickup by EHS/Waste Management E->F

Caption: Disposal workflow for this compound waste.

Incompatible Materials

To prevent hazardous reactions, do not store this compound waste with the following:

  • Strong oxidizing agents[1]

  • Strong acids (especially nitric acid)[1][3]

  • Acid chlorides

  • Acid anhydrides

Disclaimer: The information provided here is a general guide based on the safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all institutional and local regulations for chemical waste disposal. If an SDS is not available, treat the substance with the utmost caution and follow the most stringent applicable safety protocols.

References

Personal protective equipment for handling 2-Aminothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminothiazolo[5,4-b]pyridine

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling heterocyclic aromatic amines and related pyridine and thiazole derivatives, which may be toxic and hazardous. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound if available and perform a thorough risk assessment before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical safety gogglesCompatible chemical-resistant gloves (e.g., Butyl rubber, check manufacturer compatibility)[3]Fully-buttoned lab coatNIOSH-approved respirator with particulate filter if not in a fume hood or if dust is generated.[4][5]
Solution Preparation/Handling Chemical safety goggles and face shieldDouble-gloving with compatible chemical-resistant glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood.[4][6]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesFull chemical-resistant suit or apronSelf-contained breathing apparatus (SCBA) for large spills or in confined spaces.[1][7]
Waste Disposal Chemical safety gogglesCompatible chemical-resistant glovesLab coatWork within a certified chemical fume hood or well-ventilated area.

Operational and Disposal Plans

A systematic approach is essential for safely managing this compound from receipt to disposal. The following workflow outlines the critical steps.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a 1. Risk Assessment Review SDS for similar compounds b 2. Designate Work Area Use certified chemical fume hood a->b c 3. Assemble PPE (See Table 1) b->c d 4. Weigh & Prepare Solutions Handle solids carefully to avoid dust c->d e 5. Perform Experiment Avoid contact and inhalation d->e f 6. Decontaminate Glassware & Work Surfaces e->f g 7. Segregate Waste Collect in labeled, sealed containers f->g h 8. Dispose of Waste Follow institutional hazardous waste protocol g->h i Spill or Exposure Event j Follow First Aid (See Section Below) i->j k Evacuate & Notify EHS i->k

Caption: Workflow for Safely Handling this compound.

Procedural Guidance

Safe Handling and Storage
  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[8] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[4][7] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][5] Store in a locked cabinet or poison room to restrict access.[4]

Spill Response Protocol
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Secure: Restrict access to the spill area and shut down any potential ignition sources.[1]

  • Protect: Don the appropriate PPE as outlined in Table 1. For significant spills, a self-contained breathing apparatus may be necessary.[7]

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable, labeled hazardous waste container, avoiding dust generation.[4] For liquid spills, cover with an inert absorbent material like sand or vermiculite.[3][7]

  • Clean: Once the material is collected, decontaminate the area with an appropriate solvent and then soap and water.

  • Dispose: All contaminated materials (absorbent, PPE, cleaning cloths) must be placed in a sealed container and disposed of as hazardous waste.[3][9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air at once.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a compatible, non-reactive, and sealable container.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminothiazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Aminothiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.